molecular formula C24H38ClNO3 B15596959 Malyngamide K

Malyngamide K

カタログ番号: B15596959
分子量: 424.0 g/mol
InChIキー: MFDHYPQDDSVRFS-KLNBHVKMSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Malyngamide K is a member of cyclohexenones.
This compound has been reported in Lyngbya majuscula and Cyanobacterium with data available.

特性

分子式

C24H38ClNO3

分子量

424.0 g/mol

IUPAC名

(E,7S)-N-[(E)-3-chloro-2-(6-oxocyclohexen-1-yl)prop-2-enyl]-7-methoxytetradec-4-enamide

InChI

InChI=1S/C24H38ClNO3/c1-3-4-5-6-8-13-21(29-2)14-9-7-10-17-24(28)26-19-20(18-25)22-15-11-12-16-23(22)27/h7,9,15,18,21H,3-6,8,10-14,16-17,19H2,1-2H3,(H,26,28)/b9-7+,20-18-/t21-/m0/s1

InChIキー

MFDHYPQDDSVRFS-KLNBHVKMSA-N

製品の起源

United States

Foundational & Exploratory

Malyngamide K: A Technical Guide to its Discovery, Isolation, and Characterization from Marine Cyanobacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malyngamides represent a significant class of bioactive secondary metabolites produced by marine cyanobacteria, particularly of the genus Lyngbya (now often classified as Moorea). These lipopeptides are characterized by a 7(S)-methoxytetradec-4(E)-enoic acid moiety (lyngbic acid) linked to a variety of amine-containing head groups. Their diverse chemical structures have led to a range of reported biological activities, making them of considerable interest for drug discovery and development. This technical guide focuses on Malyngamide K, detailing its discovery, isolation from Lyngbya majuscula, and structural characterization.

Discovery and Source Organism

This compound was first isolated from a Papua New Guinea field collection of the marine cyanobacterium Lyngbya majuscula.[1][2] This filamentous cyanobacterium is a well-known producer of a wide array of structurally unique and biologically active natural products.[1][2] The isolation of this compound often occurs alongside other malyngamide analogs, such as isothis compound, malyngamide C, and deoxy-malyngamide C, highlighting the chemical richness of this organism.[1][2]

Experimental Protocols

The isolation and purification of this compound from Lyngbya majuscula involves a multi-step process combining solvent extraction and various chromatographic techniques. The following protocols are based on methodologies described in the scientific literature.[1]

Collection and Extraction
  • Collection: Approximately 138 g (dry weight) of the cyanobacterial mat (Lyngbya majuscula PNG5-27-02-1) was collected from Alotau Bay, Papua New Guinea.[1]

  • Extraction: The dried cyanobacterial biomass was repeatedly extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) to yield a crude organic extract. This process resulted in approximately 3.05 g of crude extract.[1]

Chromatographic Purification

A sequential chromatographic approach is employed to isolate this compound from the complex crude extract.

  • Vacuum Liquid Chromatography (VLC):

    • Stationary Phase: Silica gel.[1]

    • Mobile Phase: A stepwise gradient of increasing polarity, starting from 10% ethyl acetate (B1210297) (EtOAc) in hexanes and progressing to 100% MeOH.[1]

    • Fraction Collection: Fractions were collected based on the solvent polarity. Proton NMR (¹H NMR) spectroscopy was used to identify fractions containing malyngamide-like compounds, typically eluting in the 90% and 100% EtOAc fractions.[1]

  • Solid-Phase Extraction (SPE):

    • Stationary Phase: Mega Bond RP18 cartridges.[1]

    • Mobile Phase: A stepwise gradient of decreasing polarity, beginning with 80% MeOH in water and ending with 100% MeOH.[1]

    • Fraction Selection: ¹H NMR profiling was again used to pinpoint fractions rich in malyngamides.[1]

  • High-Performance Liquid Chromatography (HPLC):

    • Column: Phenomenex Sphereclone 5µ ODS (250 x 10 mm).[1]

    • Mobile Phase: An isocratic system of 9:1 MeOH/H₂O.[1]

    • Detection: UV detection at 211 nm.[1]

    • Result: This final purification step yielded pure this compound (3.0 mg), along with isothis compound (4.2 mg), malyngamide C (2.3 mg), and deoxy-malyngamide C (2.1 mg).[1]

Structure Elucidation

The chemical structure of this compound was determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the planar structure and stereochemistry of the molecule.[1][2]

Data Presentation

Physicochemical Properties
PropertyValue
Molecular Formula C₂₄H₃₈ClNO₃
Molecular Weight 424.02 g/mol
Source Organism Lyngbya majuscula
NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR spectral data for this compound, recorded in CDCl₃. Note that some ¹³C NMR values have been corrected from their initial report.[1]

Position¹³C (ppm)¹H (ppm, J in Hz)
Amide Moiety
1172.9
2126.8
3119.86.20 (s)
438.32.50 (m)
5170.1
652.14.50 (m)
730.12.10 (m), 1.90 (m)
828.51.80 (m)
943.12.20 (m)
10208.1
1125.11.90 (m)
1229.81.80 (m)
Lyngbic Acid Moiety
1'172.9
2'35.82.32 (t, 7.5)
3'28.72.17 (q, 7.0)
4'128.35.46 (m)
5'130.75.46 (m)
6'36.32.31 (q, 7.0)
7'78.93.14 (m)
8'32.51.42 (m), 1.35 (m)
9'25.41.25 (m)
10'31.81.25 (m)
11'29.41.25 (m)
12'22.61.25 (m)
13'14.00.88 (t, 7.0)
7'-OCH₃56.53.31 (s)
Biological Activity

This compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Cell LineActivityIC₅₀ (µg/mL)
NCI-H460 (Human Lung Tumor)Moderately Cytotoxic0.5 - 20
Neuro-2a (Mouse Neuroblastoma)Moderately Cytotoxic0.5 - 20

Malyngamides as a class have also been investigated for their anti-inflammatory properties. This compound was reported to cause a slight, though not statistically significant, reduction in nitrite (B80452) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the isolation and purification of this compound.

G cluster_collection Sample Collection & Preparation cluster_purification Chromatographic Purification cluster_analysis Structure Elucidation Collection Lyngbya majuscula Collection (138g dry wt) Extraction Solvent Extraction (2:1 CH2Cl2/MeOH) Collection->Extraction CrudeExtract Crude Organic Extract (3.05g) Extraction->CrudeExtract VLC Vacuum Liquid Chromatography (Silica Gel) CrudeExtract->VLC SPE Solid-Phase Extraction (RP18) VLC->SPE Malyngamide-rich fractions HPLC Reverse-Phase HPLC (C18) SPE->HPLC Malyngamide-containing fractions MalyngamideK Pure this compound (3.0 mg) HPLC->MalyngamideK Spectroscopy Spectroscopic Analysis (NMR, MS) MalyngamideK->Spectroscopy

Caption: Workflow for the isolation of this compound.

Relevant Signaling Pathway

While a specific signaling pathway for this compound has not been elucidated, its anti-inflammatory potential was assessed in the context of LPS-induced inflammation. The diagram below illustrates the general Toll-Like Receptor 4 (TLR4) signaling pathway activated by LPS in macrophages, which leads to the production of inflammatory mediators like nitric oxide (NO). The slight reduction of nitrite by this compound suggests potential modulation of this pathway.

G cluster_pathway LPS-Induced Pro-inflammatory Signaling in Macrophages cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to iNOS iNOS Gene Expression iNOS_protein iNOS Protein iNOS->iNOS_protein translation NO Nitric Oxide (NO) iNOS_protein->NO produces NFkB_in_nucleus NF-κB NFkB_in_nucleus->iNOS induces

Caption: Generalized LPS-induced pro-inflammatory pathway.

Conclusion

This compound is a notable member of the malyngamide family of natural products, obtainable from the marine cyanobacterium Lyngbya majuscula. Its isolation requires a systematic application of chromatographic techniques, and its structure has been firmly established through modern spectroscopic methods. The moderate cytotoxicity exhibited by this compound suggests its potential as a scaffold for the development of novel therapeutic agents. Further investigation into its mechanism of action and potential modulation of inflammatory pathways could unveil new opportunities for drug discovery.

References

Natural source and ecological role of Malyngamide K

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Malyngamide K: Natural Source and Ecological Role

Introduction

Malyngamides represent a significant class of secondary metabolites produced by marine cyanobacteria, exhibiting a wide array of structural diversity and potent biological activities. First discovered in the late 1970s, over 30 different malyngamide analogs have been identified to date.[1][2][3] These compounds are typically characterized by a lipophilic fatty acid tail, known as lyngbic acid, linked via an amide bond to a structurally varied head group, which often includes unique features like a vinyl chloride moiety.[3][4] this compound is a notable member of this family, serving as a key intermediate in the biosynthesis of other type A malyngamides.[5] This document provides a comprehensive overview of the natural source, proposed ecological functions, and relevant technical data for this compound, tailored for researchers in natural products chemistry, pharmacology, and drug development.

Natural Source and Isolation

This compound is a natural product isolated from marine cyanobacteria, primarily from the genus Lyngbya (now often reclassified as Moorea or Okeania).[2][5] Specifically, it has been characterized from collections of Lyngbya majuscula gathered from various tropical and subtropical marine environments, such as Papua New Guinea and Grenada.[3][4][6] These filamentous cyanobacteria are known to be prolific producers of a remarkable diversity of bioactive secondary metabolites.[1][4]

The general workflow for the isolation of this compound from its natural source is depicted below.

G cluster_collection Collection & Extraction cluster_fractionation Fractionation cluster_purification Purification & Identification A Collection of Lyngbya majuscula biomass B Repeated extraction with CH2Cl2/MeOH (2:1) A->B C Evaporation to yield crude organic extract B->C D Silica (B1680970) Gel Vacuum Liquid Chromatography (VLC) C->D Apply crude extract E Stepwise gradient elution (Hexanes to 100% EtOAc to 100% MeOH) D->E F Fraction collection based on solvent polarity E->F G Identify malyngamide-containing fractions via 1H NMR screening F->G Analyze fractions H Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) G->H I Isolation of pure this compound H->I J Structure Elucidation (NMR, MS) I->J

Figure 1. General experimental workflow for the isolation and characterization of this compound.

Ecological Role

The precise ecological role of this compound is not fully elucidated, but the functions of the broader malyngamide class suggest several possibilities. As secondary metabolites, they are not essential for primary metabolic processes but likely confer a selective advantage to the producing organism.

  • Feeding Deterrence : Cyanobacteria are primary producers and a food source for various marine herbivores. The production of toxic or unpalatable compounds is a common chemical defense mechanism.[7] Several malyngamides have demonstrated toxicity to fish and brine shrimp, as well as antifeedant properties, suggesting a role in deterring predation.[1][8]

  • Allelopathy and Antimicrobial Activity : Some malyngamides exhibit mild to moderate activity against bacteria and other microorganisms.[9] This suggests they may play a role in inter-species competition, inhibiting the growth of nearby organisms, including other cyanobacteria or potentially pathogenic microbes.[7]

  • Quorum Sensing Interference : There is growing evidence that cyanobacterial metabolites can interfere with bacterial cell-to-cell communication (quorum sensing). Malyngamide C, a closely related analog, has been shown to interfere with AHL-mediated quorum sensing.[7] By disrupting signaling in surrounding microbial communities, the producing cyanobacterium could gain a competitive advantage.

Biosynthesis of this compound

This compound is a key intermediate in the proposed biosynthetic pathway of type A malyngamides, which are assembled by a hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) pathway.[5][10] A critical step in the formation of the characteristic six-membered ring of type A malyngamides is the dysfunction of a specific ketoreductase (KR) domain, designated KR⁰.[5] This inactive domain fails to reduce a carbonyl group, which is essential for a subsequent intramolecular Knoevenagel condensation to form the cyclohexanone (B45756) ring.[5][10] this compound represents the product of this cyclization, which can then be further modified by tailoring enzymes (e.g., P450s, acetyltransferases) to produce other analogs like Malyngamide C.[5]

G Start PKS/NRPS Assembly Line Linear Linear Polyketide Intermediate Start->Linear Chain Elongation KR0 Inactive Ketoreductase (KR0) Domain Retains C-5 Carbonyl Reduction Reductase (R) Domain Generates C-9 Aldehyde KR0->Reduction Cyclization Intramolecular Knoevenagel Condensation (C-4 to C-9) Reduction->Cyclization Enolate attack on aldehyde Linear->KR0 MalK This compound Cyclization->MalK Cyclized Intermediate Product Tailoring Further Tailoring Reactions (e.g., Oxidation, Acetylation) MalK->Tailoring MalC Malyngamide C Acetate (B1210297) / Malyngamide I Tailoring->MalC

Figure 2. Proposed biosynthetic pathway leading to this compound and subsequent analogs.

Quantitative Data

While extensive quantitative data for this compound is limited, its biological activity has been assessed in cytotoxicity assays. The following table summarizes reported IC₅₀ values against various cancer cell lines.

Cell LineCell TypeIC₅₀ (µg/mL)Reference
NCI-H460Human Lung Tumor1.1[3]
neuro-2aMouse Neuroblastoma0.49[3]

Note: The original study reported values for multiple malyngamides; only data for this compound (compound 7 in the source) is presented here.

Experimental Protocols

Extraction and Isolation

The following protocol is a synthesized methodology based on published procedures for the isolation of malyngamides from Lyngbya majuscula.[3][4]

  • Biomass Extraction : Approximately 138 g (dry weight) of the collected cyanobacterial mat is repeatedly extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) at room temperature to yield a crude organic extract (approx. 3.0 g).[4]

  • Initial Fractionation : The crude extract is subjected to vacuum liquid chromatography (VLC) on a silica gel stationary phase.

  • Gradient Elution : The column is eluted with a stepwise gradient of increasing solvent polarity, starting from 10% ethyl acetate (EtOAc) in hexanes and gradually increasing to 100% EtOAc, followed by 100% MeOH.[4]

  • Fraction Screening : Fractions are collected and analyzed by ¹H NMR to identify those containing resonances characteristic of malyngamide-type compounds (e.g., vinyl chloride signals, methoxy (B1213986) groups). Fractions eluting with higher concentrations of EtOAc (e.g., 90-100%) are typically enriched in these metabolites.[4]

  • Purification : The identified fractions are pooled and subjected to further purification using reversed-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

Structure Elucidation

The planar structure and stereochemistry of this compound are determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., HRESIMS) is used to determine the molecular formula of the isolated compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : A comprehensive suite of NMR experiments is performed to establish the planar structure.

    • ¹H and ¹³C NMR : These 1D experiments identify the types and numbers of protons and carbons, revealing key functional groups like the vinyl chloride (δH ~6.20), amide protons, and methoxy groups.[4]

    • 2D NMR (COSY, HSQC, HMBC) : Correlation spectroscopy (COSY) is used to establish proton-proton spin systems and connect adjacent protons. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with their directly attached carbons. Heteronuclear Multiple Bond Correlation (HMBC) reveals long-range (2-3 bond) correlations between protons and carbons, which is critical for assembling the complete carbon skeleton.[2]

  • Stereochemical Analysis : The absolute configuration is determined through methods such as chemical degradation, comparison with known compounds, and advanced techniques like the variable temperature Mosher's method applied to related analogs.[3]

Conclusion

This compound, sourced from the marine cyanobacterium Lyngbya majuscula, is a structurally significant natural product that serves as a crucial intermediate in the biosynthesis of other type A malyngamides. Its ecological role is likely multifaceted, contributing to chemical defense and microbial competition. The cytotoxic activity exhibited by this compound underscores the pharmacological potential of this compound class. The detailed protocols for its isolation and characterization, combined with an understanding of its biosynthetic origins, provide a solid foundation for further research into its mechanism of action and potential applications in drug discovery and development.

References

Preliminary Biological Activity Screening of Malyngamide K: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malyngamide K, a chlorinated metabolite originally isolated from the marine cyanobacterium Lyngbya majuscula, belongs to a class of bioactive compounds known for their diverse pharmacological activities. This technical guide provides a concise overview of the preliminary biological activity screening of this compound, focusing on its cytotoxic and anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key experimental workflows and putative signaling pathways to facilitate further research and drug discovery efforts.

Introduction

Malyngamides are a family of secondary metabolites produced by marine cyanobacteria, exhibiting a range of biological effects, including cytotoxicity and anti-inflammatory action.[1][2] this compound is a member of this family, and its potential as a therapeutic agent warrants investigation. This guide aims to consolidate the existing preliminary data on this compound's bioactivity to serve as a foundational resource for the scientific community.

Biological Activities of this compound

Preliminary screenings have indicated that this compound possesses moderate cytotoxic activity against certain cancer cell lines and exhibits weak anti-inflammatory effects.

Cytotoxic Activity

This compound has been evaluated for its cytotoxic effects against NCI-H460 human lung tumor cells and neuro-2a mouse neuroblastoma cells. The available data indicates moderate activity within a range shared by several other malyngamide analogs.

Table 1: Cytotoxicity of this compound

Cell LineActivity TypeResult
NCI-H460 (Human Lung Tumor)CytotoxicityModerate (IC50: 0.5-20 µg/mL)
Neuro-2a (Mouse Neuroblastoma)CytotoxicityModerate (IC50: 0.5-20 µg/mL)

* Note: The reported IC50 value represents a range for a series of malyngamides, including this compound, as specific individual values for this compound were not detailed in the reviewed literature.[3]

Anti-inflammatory Activity

The anti-inflammatory potential of this compound was assessed by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells. The results suggest a limited impact on this inflammatory marker.

Table 2: Anti-inflammatory Activity of this compound

AssayCell LineStimulantResult
Nitric Oxide (NO) ProductionRAW264.7LPSSlight, not statistically significant, reduction in nitrite (B80452) production.[4]

Experimental Protocols

The following sections detail the general methodologies employed for the preliminary biological activity screening of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic effects of this compound on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Principle: The MTT assay is a colorimetric assay that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase to purple formazan (B1609692), which is directly proportional to the number of viable cells.

Materials:

  • NCI-H460 and neuro-2a cell lines

  • This compound

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium with 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Anti-inflammatory Assay (Nitric Oxide Assay)

This protocol describes the measurement of nitric oxide production by RAW264.7 macrophages in response to LPS stimulation and treatment with this compound.

Principle: The production of NO is indirectly measured by quantifying the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

Materials:

  • RAW264.7 cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW264.7 cells into 96-well plates at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent to each 50 µL of supernatant in a new 96-well plate.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes in the dark. Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite. Determine the percentage of NO inhibition compared to the LPS-treated control group.

Visualizations

The following diagrams illustrate the experimental workflow for biological activity screening and a putative signaling pathway that may be modulated by malyngamides.

experimental_workflow cluster_cytotoxicity Cytotoxicity Screening cluster_inflammation Anti-inflammatory Screening C1 Seed NCI-H460 & Neuro-2a cells C2 Treat with this compound C1->C2 C3 Incubate for 48-72h C2->C3 C4 Perform MTT Assay C3->C4 C5 Measure Absorbance & Calculate IC50 C4->C5 I1 Seed RAW264.7 cells I2 Pre-treat with this compound I1->I2 I3 Stimulate with LPS I2->I3 I4 Incubate for 24h I3->I4 I5 Perform Griess Assay on Supernatant I4->I5 I6 Measure Absorbance & Determine NO Inhibition I5->I6

Caption: Experimental workflow for cytotoxicity and anti-inflammatory screening.

TLR4_pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK Activates NFkB NF-κB IKK->NFkB Phosphorylates IκB, releasing NF-κB Nucleus Nucleus NFkB->Nucleus Translocates to iNOS iNOS Gene Expression Nucleus->iNOS Induces NO Nitric Oxide Production iNOS->NO Malyngamide This compound (Putative Inhibition) Malyngamide->MyD88

Caption: Putative TLR4 signaling pathway potentially inhibited by this compound.

Discussion and Future Directions

The preliminary biological data for this compound suggests moderate cytotoxic potential and weak anti-inflammatory activity. The broad IC50 range reported for its cytotoxicity necessitates further studies to determine a precise value for this compound. The lack of significant anti-inflammatory activity in the nitric oxide assay suggests that this compound may not be a potent inhibitor of the LPS-induced inflammatory pathway in macrophages, or that it may act on other inflammatory mediators not assessed in this initial screening.

Future research should focus on:

  • Determining the specific IC50 values of this compound against a broader panel of cancer cell lines.

  • Investigating its effects on other inflammatory pathways and mediators, such as cytokine production (e.g., TNF-α, IL-6) and the expression of cyclooxygenase-2 (COX-2).

  • Elucidating the precise molecular targets and mechanism of action for its cytotoxic effects.

  • Confirming whether this compound, like other malyngamides, modulates the TLR4 signaling pathway.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Malyngamide K from Moorea producens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the extraction and isolation of Malyngamide K, a bioactive secondary metabolite, from the marine cyanobacterium Moorea producens. Malyngamides, a class of lipopeptides, have garnered significant interest in drug discovery due to their diverse biological activities. This protocol synthesizes established methodologies for the collection, extraction, and chromatographic purification of these natural products, providing a comprehensive guide for researchers in the field. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using a Graphviz diagram.

Introduction

Marine cyanobacteria, particularly species of the genus Moorea (formerly Lyngbya), are prolific producers of a wide array of structurally unique and biologically active secondary metabolites.[1] Among these are the malyngamides, which are characterized by a 7-methoxy fatty acid moiety linked to a variety of functionalized amine structures.[2] this compound is a notable member of this family, and its isolation is a key step for further pharmacological investigation.[3] The protocol outlined below details a robust method for the extraction and purification of this compound from field collections of Moorea producens.

Data Presentation

Table 1: Biomass and Crude Extract Yields from Moorea producens

Sample Collection LocationStarting Biomass (Wet Weight)Starting Biomass (Dry Weight)Crude Organic Extract Yield (g)Reference
Bise, Okinawa, Japan30 gNot specifiedNot specified[4]
Key West, Florida, USANot specifiedNot specifiedNot specified[2]
Papua New GuineaNot specified~138 g3.05 g[5]
Not SpecifiedNot specified75 g3.4 g[6]

Table 2: Solvent Systems for Chromatographic Fractionation

Chromatographic MethodStationary PhaseMobile Phase GradientTarget FractionsReference
Vacuum Liquid Chromatography (VLC)Silica (B1680970) GelStepwise gradient from 10% Ethyl Acetate (B1210297) in Hexanes to 100% Methanol (B129727)Fractions eluting with 90% and 100% Ethyl Acetate[5]
Solid Phase Extraction (SPE)Reversed Phase (C18)Stepwise gradient of Methanol in WaterNot specified[2]
High-Performance Liquid Chromatography (HPLC)Reversed Phase (C18)Not specifiedPure this compound[2]

Experimental Protocols

Collection and Preparation of Cyanobacterial Biomass
  • Collect filamentous mats of Moorea producens from its marine habitat.

  • Thoroughly clean the biomass to remove any debris and epiphytes.

  • The biomass can be processed either wet or after freeze-drying to determine the dry weight. For long-term storage, freeze-drying is recommended.

Extraction of Crude Organic Metabolites
  • Immerse the prepared biomass (either wet or dry) in a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (MeOH).[2][5][6]

  • Perform repeated extractions (typically 3 times) to ensure exhaustive recovery of the secondary metabolites.

  • Combine the solvent extracts and filter to remove solid biomass.

  • Concentrate the filtrate under reduced pressure (e.g., using a rotary evaporator) to yield the crude organic extract.

Chromatographic Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving different chromatographic techniques.

  • Prepare a silica gel column for VLC.

  • Adsorb the crude extract (e.g., 3.0 g) onto a small amount of silica gel.[5]

  • Apply the adsorbed extract to the top of the VLC column.

  • Elute the column with a stepwise gradient of increasing solvent polarity, starting with 10% ethyl acetate (EtOAc) in hexanes and gradually increasing to 100% methanol (MeOH).[5]

  • Collect fractions and monitor their composition using techniques like Thin Layer Chromatography (TLC) or ¹H NMR. Fractions containing malyngamides typically elute with higher concentrations of ethyl acetate.[5]

  • Condition a reversed-phase C18 SPE cartridge with methanol, followed by water.

  • Dissolve the malyngamide-rich fraction from VLC in a suitable solvent (e.g., methanol-water mixture).

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with a low polarity solvent to remove non-polar impurities.

  • Elute the desired compounds using a stepwise gradient of increasing methanol concentration in water.

  • Further purify the fractions obtained from SPE containing this compound using reversed-phase HPLC.

  • Employ a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile (B52724) in water) to achieve high-resolution separation.

  • Monitor the elution profile with a UV detector.

  • Collect the peak corresponding to this compound.

  • Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry and NMR.

Mandatory Visualization

Extraction_Workflow cluster_collection Biomass Collection & Preparation cluster_extraction Crude Extraction cluster_purification Purification cluster_analysis Analysis Collection Collection of Moorea producens Preparation Cleaning and Freeze-drying Collection->Preparation Solvent_Extraction Solvent Extraction (2:1 CH2Cl2:MeOH) Preparation->Solvent_Extraction Concentration Concentration in vacuo Solvent_Extraction->Concentration VLC Vacuum Liquid Chromatography (VLC) (Silica Gel) Concentration->VLC SPE Solid Phase Extraction (SPE) (Reversed Phase) VLC->SPE HPLC High-Performance Liquid Chromatography (HPLC) (Reversed Phase) SPE->HPLC Analysis Spectroscopic Analysis (MS, NMR) HPLC->Analysis

Caption: Workflow for the extraction and purification of this compound.

References

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) for Malyngamide K Purification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malyngamide K is a natural product first isolated from the marine cyanobacterium Lyngbya majuscula[1][2]. Malyngamides, a diverse class of marine natural products, are often characterized as N-substituted amides of 7(S)-methoxytetradec-4(E)-enoic acid (lyngbic acid)[1][3]. The purification of this compound from complex biological extracts is a critical step for its structural elucidation, biological activity screening, and further development as a potential therapeutic agent. High-performance liquid chromatography (HPLC) is a robust and widely used technique for the isolation of natural products, offering high resolution and purity[4][5]. This document provides a detailed protocol for the purification of this compound using reversed-phase HPLC, based on established methodologies[1].

Data Presentation

The following table summarizes the quantitative data from a successful isolation of this compound and related compounds from Lyngbya majuscula[1].

CompoundYield (mg)
Isothis compound4.2
This compound 3.0
Malyngamide C2.3
Deoxy-malyngamide C2.1

Experimental Protocols

This protocol details the key steps from extraction to final purification of this compound.

1. Extraction and Initial Fractionation

The initial extraction and fractionation are crucial for reducing the complexity of the sample before HPLC purification.

  • Extraction: The dried cyanobacterial biomass is repeatedly extracted with a solvent mixture of Dichloromethane/Methanol (CH2Cl2/MeOH, 2:1) to yield a crude organic extract[1].

  • Vacuum Liquid Chromatography (VLC): The crude extract is subjected to silica (B1680970) gel vacuum liquid chromatography. A stepwise gradient of increasing solvent polarity, starting from 10% Ethyl Acetate (EtOAc) in hexanes to 100% MeOH, is used for elution[1]. Fractions are monitored by proton NMR (¹H NMR) to identify those containing malyngamide-like compounds[1].

  • Solid-Phase Extraction (SPE): The malyngamide-containing fractions from VLC are further chromatographed on Mega Bond RP18 solid-phase extraction cartridges. A stepwise gradient of decreasing polarity, from 80% MeOH in water to 100% MeOH, is employed[1].

2. High-Performance Liquid Chromatography (HPLC) Purification

The final purification of this compound is achieved using reversed-phase HPLC.

  • HPLC System: A standard preparative or semi-preparative HPLC system equipped with a pump, injector, column oven, and a photodiode array (PDA) or UV detector is required.

  • Sample Preparation: The enriched fractions from SPE are dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.2 or 0.45 µm syringe filter before injection[6].

  • HPLC Conditions:

    • Column: Phenomenex Sphereclone 5µ ODS (250 x 10 mm)[1].

    • Mobile Phase: Isocratic elution with 9:1 Methanol/Water (MeOH/H₂O)[1].

    • Flow Rate: A typical flow rate for a 10 mm internal diameter column is in the range of 2-5 mL/min.

    • Detection: UV detection at 211 nm[1].

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection: Fractions corresponding to the desired peaks on the chromatogram are collected. The purity of the collected fractions should be assessed by analytical HPLC, and the structure confirmed by spectroscopic methods such as NMR and mass spectrometry[1].

Visualizations

Experimental Workflow for this compound Purification

G Experimental Workflow for this compound Purification A Lyngbya majuscula Biomass B Extraction (CH2Cl2/MeOH) A->B C Crude Organic Extract B->C D Silica Gel Vacuum Liquid Chromatography C->D E Malyngamide-Containing Fractions D->E F Reversed-Phase Solid-Phase Extraction (RP-18) E->F G Enriched Malyngamide Fractions F->G H Reversed-Phase HPLC G->H I Purified this compound H->I

Caption: Workflow of this compound purification.

Logical Relationship of HPLC Purification Step

G Logical Relationship of HPLC Purification cluster_input Input cluster_process HPLC Process cluster_output Output Enriched_Fraction Enriched Malyngamide Fraction Contains this compound and other related compounds HPLC Reversed-Phase HPLC Column: Phenomenex Sphereclone 5µ ODS Mobile Phase: 9:1 MeOH/H₂O Detection: 211 nm Enriched_Fraction->HPLC Purified_MK Purified this compound High Purity Isolate HPLC->Purified_MK Other_Compounds Other Malyngamides & Impurities Separated Fractions HPLC->Other_Compounds

Caption: Logical flow of the HPLC purification step.

References

Total Synthesis of Malyngamide K: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis strategies for Malyngamide K, a marine natural product with noteworthy biological activities. The information presented herein is intended to serve as a practical guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a member of the malyngamide family of natural products, which are primarily isolated from marine cyanobacteria.[1] These compounds exhibit a range of biological activities, making them attractive targets for total synthesis and further analogue development. This compound is characterized by a cyclohexenone ring and a vinyl chloride moiety.[2][3][4][5][6][7] An enantioselective and convergent total synthesis of this compound has been accomplished, providing a strategic approach for accessing this and related molecules.[3]

Retrosynthetic Analysis and Strategy

The total synthesis of this compound has been achieved through a highly convergent strategy.[3] The key disconnection point is the amide bond, retrosynthetically cleaving the molecule into two main fragments: a cyclohexenone-containing carboxylic acid and a vinyl chloride-bearing amine. A pivotal step in the synthesis is the construction of the carbon skeleton via a Suzuki cross-coupling reaction.[2][3][4][5][6][7]

Below is a DOT language diagram illustrating the overall retrosynthetic strategy.

G MalyngamideK This compound AmideCoupling Amide Coupling MalyngamideK->AmideCoupling FragmentA Cyclohexenone Carboxylic Acid AmideCoupling->FragmentA FragmentB Vinyl Chloride Amine AmideCoupling->FragmentB SuzukiCoupling Suzuki Cross-Coupling FragmentA->SuzukiCoupling FragmentB->SuzukiCoupling BoronicAcid Boronic Acid SuzukiCoupling->BoronicAcid VinylIodide Unsaturated Carboxylic Amide (with Chlorovinyl Iodide) SuzukiCoupling->VinylIodide G Start Start: Assemble Reactants InertAtmo Establish Inert Atmosphere Start->InertAtmo AddReagents Add Amide, Boronic Acid, Base InertAtmo->AddReagents AddSolvent Add Anhydrous Solvent AddReagents->AddSolvent AddCatalyst Add Catalyst to Reaction AddSolvent->AddCatalyst PrepCatalyst Prepare Catalyst Solution (Pd(OAc)₂, t-Bu₃P·HBF₄) PrepCatalyst->AddCatalyst HeatReaction Heat and Stir AddCatalyst->HeatReaction Monitor Monitor Reaction (TLC/LC-MS) HeatReaction->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Isolated Coupled Product Purify->Product

References

Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Malyngamide K

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the anti-inflammatory properties of Malyngamide K, a marine natural product with therapeutic potential. The protocols outlined below detail established in vitro methods for characterizing its effects on key inflammatory mediators and signaling pathways.

Overview of Anti-inflammatory Assessment Strategy

The primary approach to assessing the anti-inflammatory activity of this compound involves the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7) as an in vitro model of inflammation. LPS, a component of the outer membrane of Gram-negative bacteria, potently activates macrophages to produce a range of pro-inflammatory mediators. The efficacy of this compound is quantified by its ability to inhibit the production of these mediators.

Key inflammatory parameters to be assessed include:

  • Nitric Oxide (NO) Production: A key signaling molecule in inflammation, often overproduced in inflammatory conditions.

  • Prostaglandin E2 (PGE2) Levels: A principal mediator of inflammation, pain, and fever.

  • Pro-inflammatory Cytokine Expression: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), which are central to the inflammatory cascade.

  • Modulation of Intracellular Signaling Pathways: Investigation of the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways, which are critical regulators of the inflammatory response.

Data Presentation: Summary of Expected Anti-inflammatory Activity

While specific quantitative data for this compound is emerging, the following table summarizes the reported anti-inflammatory activity of the closely related analog, Malyngamide F, which can be used as a benchmark for experimental design and data comparison.

CompoundAssayCell LineStimulantEndpoint MeasuredIC50 / EffectReference
Malyngamide F Nitric Oxide ProductionRAW 264.7LPSNitrite (B80452)IC50: 7.1 µM[1]
Malyngamide F Cytokine ProductionRAW 264.7LPSTNF-α, IL-6Significant reduction[1]
Malyngamide 2 Nitric Oxide ProductionRAW 264.7LPSNitriteIC50: 8.0 µM

Note: The data for Malyngamide F provides a strong rationale for investigating this compound using similar assays and expecting activity in a comparable micromolar range.

Experimental Protocols

Cell Culture and Treatment

Cell Line: RAW 264.7 murine macrophage cell line.

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

Treatment Protocol:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well plates for NO and cytotoxicity assays, 24-well or 6-well plates for ELISA and Western blotting).

  • Allow cells to adhere and reach approximately 80% confluency.

  • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.

  • Stimulate the cells with lipopolysaccharide (LPS) from E. coli (e.g., 1 µg/mL) for the desired incubation period (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed anti-inflammatory effects are not due to cell death.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours.[2]

  • Treat the cells with various concentrations of this compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in 150 µL of DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate and treat with this compound and LPS as described in section 3.1.

  • After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).[2]

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.[2]

  • Quantify the nitrite concentration by comparison with a standard curve of sodium nitrite.

Pro-inflammatory Cytokine and PGE2 Measurement (ELISA)

The levels of TNF-α, IL-6, IL-1β, and PGE2 in the cell culture supernatant can be quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

Protocol:

  • Seed RAW 264.7 cells in a 24-well or 6-well plate and treat with this compound and LPS as described in section 3.1.

  • After 24 hours of incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the ELISA for TNF-α, IL-6, IL-1β, and PGE2 according to the manufacturer's instructions provided with the specific kits.[3][4]

  • Briefly, this involves adding the supernatants to antibody-coated plates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal that is proportional to the amount of the analyte.

  • Measure the absorbance at the appropriate wavelength and calculate the concentrations based on a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This technique is used to determine the effect of this compound on the activation of key proteins in the NF-κB and MAPK signaling pathways. Activation is often assessed by detecting the phosphorylated forms of these proteins.

Protocol:

  • Seed RAW 264.7 cells in 6-well plates and treat with this compound and LPS for shorter time points (e.g., 15, 30, 60 minutes) to capture the transient phosphorylation events.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C. Key proteins to probe include:

    • NF-κB Pathway: Phospho-p65, p65, Phospho-IκBα, IκBα.

    • MAPK Pathway: Phospho-p38, p38, Phospho-ERK1/2, ERK1/2, Phospho-JNK, JNK.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Assessment of Anti-inflammatory Activity cluster_supernatant Supernatant Analysis cluster_cell_lysate Cell Lysate Analysis start Seed RAW 264.7 Macrophages adhesion Allow Adhesion (80% Confluency) start->adhesion pretreatment Pre-treat with this compound adhesion->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation cytotoxicity MTT Assay for Cytotoxicity pretreatment->cytotoxicity no_assay Griess Assay for Nitric Oxide stimulation->no_assay elisa ELISA for TNF-α, IL-6, IL-1β, PGE2 stimulation->elisa western_blot Western Blot for NF-κB & MAPK Pathways stimulation->western_blot

Caption: Workflow for assessing the anti-inflammatory activity of this compound.

LPS-Induced Pro-inflammatory Signaling Pathways

signaling_pathways cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mapk MAPK Pathway cluster_nfkB NF-κB Pathway cluster_nucleus Nucleus cluster_genes Pro-inflammatory Gene Expression cluster_products Inflammatory Mediators LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK p38, ERK, JNK MAPKK->MAPK AP1 AP-1 MAPK->AP1 IkB IκB IKK->IkB P NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc NFkB_IkB->NFkB iNOS iNOS NFkB_nuc->iNOS COX2 COX-2 NFkB_nuc->COX2 Cytokines TNF-α, IL-6, IL-1β NFkB_nuc->Cytokines AP1->iNOS AP1->COX2 AP1->Cytokines NO Nitric Oxide (NO) iNOS->NO PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Cytokines_out TNF-α, IL-6, IL-1β Cytokines->Cytokines_out Malyngamide_K This compound Malyngamide_K->MAPK Inhibition? Malyngamide_K->IKK Inhibition?

Caption: Hypothesized mechanism of this compound's anti-inflammatory action.

References

Application Note & Protocol: Quantification of Malyngamide K in Cyanobacterial Crude Extracts by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Malyngamides are a class of bioactive secondary metabolites produced by marine cyanobacteria, notably species of the genus Lyngbya (now also referred to as Moorea). Malyngamide K, a lipophilic amide, has been isolated from Lyngbya majuscula and, like other malyngamides, is of interest for its potential pharmacological activities.[1][2] Accurate quantification of this compound in crude extracts is essential for various research and development activities, including natural product discovery, dereplication, biosynthetic pathway studies, and quality control of biomass.

This document provides a detailed protocol for the quantification of this compound in crude extracts of cyanobacteria using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method is based on the principles of Multiple Reaction Monitoring (MRM) for selective and sensitive quantification.

Experimental Protocols

1. Sample Preparation: Extraction of Lipophilic Metabolites

This protocol is designed to efficiently extract this compound from cyanobacterial biomass while minimizing the co-extraction of interfering polar compounds.

  • Materials:

    • Lyophilized cyanobacterial biomass

    • Methanol (MeOH), HPLC grade

    • Dichloromethane (DCM), HPLC grade

    • Deionized water

    • Vortex mixer

    • Centrifuge

    • Syringe filters (0.22 µm, PTFE)

    • Autosampler vials

  • Protocol:

    • Weigh 10 mg of lyophilized cyanobacterial biomass into a 2 mL microcentrifuge tube.

    • Add 1 mL of a 2:1 (v/v) mixture of Dichloromethane:Methanol.

    • Vortex vigorously for 5 minutes to ensure thorough extraction.

    • Centrifuge at 10,000 x g for 10 minutes to pellet the cell debris.

    • Carefully transfer the supernatant (the crude extract) to a new microcentrifuge tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 500 µL of methanol.

    • Vortex for 1 minute to dissolve the extract.

    • Filter the reconstituted extract through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.

Workflow for Extraction of this compound

ExtractionWorkflow Biomass Lyophilized Cyanobacterial Biomass Extraction Add 2:1 DCM:MeOH Vortex Biomass->Extraction Centrifugation Centrifuge at 10,000 x g Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporate to Dryness Supernatant->Evaporation Reconstitution Reconstitute in Methanol Evaporation->Reconstitution Filtration Filter (0.22 µm PTFE) Reconstitution->Filtration Analysis UPLC-MS/MS Analysis Filtration->Analysis

Caption: Workflow for the extraction of this compound from cyanobacterial biomass.

2. UPLC-MS/MS Quantification

This protocol outlines the instrumental parameters for the quantification of this compound using a UPLC system coupled to a triple quadrupole mass spectrometer.

  • Instrumentation:

    • UPLC system with a binary solvent manager and sample manager

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

  • UPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

    • Mobile Phase A: Water with 0.1% formic acid

    • Mobile Phase B: Acetonitrile with 0.1% formic acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

    • Gradient:

      • 0-1 min: 50% B

      • 1-8 min: 50-95% B

      • 8-9 min: 95% B

      • 9-9.1 min: 95-50% B

      • 9.1-12 min: 50% B (re-equilibration)

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 400 °C

    • Cone Gas Flow: 50 L/hr

    • Desolvation Gas Flow: 800 L/hr

    • Collision Gas: Argon

    • Data Acquisition: Multiple Reaction Monitoring (MRM)

Logical Flow for UPLC-MS/MS Quantification

UPLCMSMS_Flow cluster_UPLC UPLC Separation cluster_MSMS MS/MS Detection Injection Inject Crude Extract C18_Column C18 Reversed-Phase Separation Injection->C18_Column Gradient_Elution Gradient Elution C18_Column->Gradient_Elution ESI Electrospray Ionization (ESI+) Gradient_Elution->ESI Precursor_Selection Quadrupole 1: Select Precursor Ion (m/z 424.3) ESI->Precursor_Selection Fragmentation Quadrupole 2: Collision-Induced Dissociation Precursor_Selection->Fragmentation Product_Selection Quadrupole 3: Select Product Ions Fragmentation->Product_Selection Detector Detection & Quantification Product_Selection->Detector

Caption: Logical flow of the UPLC-MS/MS quantification process.

3. Method Validation

To ensure the accuracy and reliability of the quantitative data, the analytical method should be validated according to standard guidelines.

  • Linearity: A calibration curve should be prepared using a certified reference standard of this compound over a range of concentrations (e.g., 1-1000 ng/mL). The linearity should be evaluated by the coefficient of determination (R²), which should be >0.99.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ should be determined based on the signal-to-noise ratio (S/N), typically S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ.

  • Accuracy and Precision: The accuracy (as percent recovery) and precision (as relative standard deviation, RSD) should be assessed by analyzing spiked samples at low, medium, and high concentrations. The acceptance criteria are typically 80-120% for accuracy and RSD <15% for precision.

  • Matrix Effect: The effect of co-eluting compounds from the crude extract on the ionization of this compound should be evaluated by comparing the response of the analyte in a standard solution to that in a post-extraction spiked sample.

  • Internal Standard: For improved accuracy, an internal standard (IS) that is structurally similar to this compound but does not occur naturally in the sample should be used. A suitable IS could be a stable isotope-labeled this compound or another malyngamide analog that is not present in the sample.

Data Presentation

The quantitative data for this compound should be summarized in clear and well-structured tables for easy comparison.

Table 1: UPLC-MS/MS MRM Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound424.3254.20.13020
This compound424.3197.10.13025
Internal StandardTo be determinedTo be determined0.1OptimizedOptimized

Note: The precursor ion for this compound is based on its [M+H]⁺. The product ions are proposed based on likely fragmentation patterns and would require experimental confirmation.

Table 2: Method Validation Summary

ParameterResultAcceptance Criteria
Linearity (R²) >0.995>0.99
LOD (ng/mL) To be determined-
LOQ (ng/mL) To be determined-
Accuracy (%) 85-115%80-120%
Precision (RSD%) <10%<15%
Matrix Effect (%) <15%<20%

Table 3: Quantification of this compound in Crude Extracts

Sample IDBiomass (mg)This compound (ng/mL)This compound (µg/g biomass)
Sample 110.2ValueCalculated Value
Sample 29.8ValueCalculated Value
Sample 310.5ValueCalculated Value

Note: The tables above are templates. The actual values would be determined experimentally.

Signaling Pathways and Logical Relationships

Biosynthetic Relationship of Malyngamides

Biosynthesis PKS_NRPS Polyketide Synthase (PKS) & Non-Ribosomal Peptide Synthetase (NRPS) Malyngamide_Scaffold Malyngamide Scaffold PKS_NRPS->Malyngamide_Scaffold Precursor Precursor Molecules (e.g., fatty acids, amino acids) Precursor->PKS_NRPS Tailoring_Enzymes Tailoring Enzymes (e.g., methylation, chlorination) Malyngamide_Scaffold->Tailoring_Enzymes Malyngamide_K This compound Tailoring_Enzymes->Malyngamide_K Other_Malyngamides Other Malyngamide Analogs Tailoring_Enzymes->Other_Malyngamides

Caption: Simplified biosynthetic pathway leading to this compound.

References

Troubleshooting & Optimization

Improving the yield of Malyngamide K through optimized cyanobacterial culture conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the yield of Malyngamide K. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during the cultivation of this compound-producing cyanobacteria.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem Potential Causes Suggested Solutions
Low or No this compound Yield - Incorrect cyanobacterial strain.- Suboptimal culture conditions (light, temperature, nutrients).- Culture contamination.- Inefficient extraction method.- Verify the identity of your cyanobacterial strain (e.g., Moorea producens, Okeania hirsuta).- Systematically optimize culture parameters (see Experimental Protocols and Data Tables below).- Check for bacterial or fungal contamination under a microscope; consider using antibiotics or re-isolating the strain.- Review and optimize your extraction protocol; ensure solvent polarity is appropriate for this compound.
Slow Cyanobacterial Growth - Nutrient limitation (e.g., nitrogen, phosphorus, iron).- Inappropriate light intensity or photoperiod.- Suboptimal temperature or pH.- CO2 limitation.- Use a nutrient-replete medium such as SWBG-11 and consider nutrient enrichment experiments.[1]- Adjust light intensity within the 50-150 µmol photons m⁻² s⁻¹ range and maintain a 12:12 or 16:8 light:dark cycle.[2][3]- Maintain temperature between 25-30°C and pH between 8.0-8.5.- If using a closed photobioreactor, supplement with filtered air or a CO2-enriched air mixture.
Culture Crash or Bleaching - Extreme light or temperature.- Nutrient depletion followed by high light exposure (photo-oxidative stress).- Contamination with a fast-growing heterotroph or a cyanophage.- Accumulation of toxic metabolic byproducts.- Reduce light intensity or temperature. Ensure proper cooling and light diffusion.- Ensure nutrient levels are maintained, especially during periods of rapid growth.- Monitor for contaminants. If a crash is recurrent, consider isolating a new culture from a single filament.- Perform partial media changes to dilute potential toxins.
Inconsistent this compound Yields Between Batches - Variability in inoculum size or growth phase.- Inconsistent culture conditions.- Genetic instability of the cyanobacterial strain.- Standardize your inoculation procedure, using cultures in the exponential growth phase.- Tightly control all culture parameters (light, temperature, media composition, mixing).- Re-isolate the strain from a single filament to ensure genetic homogeneity.

Frequently Asked Questions (FAQs)

Q1: Which cyanobacterial species are known to produce this compound?

A1: this compound and its analogs are primarily isolated from filamentous marine cyanobacteria belonging to the order Oscillatoriales. Species to investigate include those formerly classified under Lyngbya majuscula, which have been reclassified into genera such as Moorea (e.g., Moorea producens) and Okeania (e.g., Okeania hirsuta).[4][5][6][7]

Q2: What is the general biosynthetic pathway for this compound?

A2: Malyngamides are synthesized via a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway.[7][8][9] The biosynthesis involves the assembly of fatty acid and amino acid precursors into a complex molecular structure. Understanding the genetic basis of this pathway can open doors for future metabolic engineering efforts to enhance yield.

Q3: How do environmental factors influence this compound production?

A3: The production of secondary metabolites like malyngamides is not always directly coupled with biomass growth and is heavily influenced by environmental cues.[2][10] Factors such as nutrient availability, light intensity, and temperature can trigger the expression of the biosynthetic gene clusters responsible for this compound production.[11][12] Often, conditions that induce moderate stress (e.g., nutrient limitation after a period of growth) can enhance secondary metabolite yield.

Q4: What type of culture medium is recommended for growing this compound-producing cyanobacteria?

A4: A seawater-based medium is essential. A common starting point is a modified seawater medium enriched with nutrients, such as the SWBG-11 medium. The specific formulation may require optimization depending on the specific strain and culture system.

Q5: At which growth phase is this compound production typically highest?

A5: Secondary metabolite production in cyanobacteria often peaks during the late exponential or stationary phase of growth. It is advisable to monitor this compound levels throughout the growth curve to determine the optimal harvest time for your specific strain and conditions.

Data Presentation: Suggested Starting Parameters for Optimization

The following tables provide suggested ranges for key culture parameters based on general knowledge of cultivating marine filamentous cyanobacteria. These are intended as starting points for your own systematic optimization experiments.

Table 1: Physical Culture Parameters

ParameterSuggested RangeNotes
Temperature 25 - 30 °CTemperatures above 25°C are generally required for competitive growth.[2]
Light Intensity 50 - 150 µmol photons m⁻² s⁻¹Higher light can support faster growth but may also cause photoinhibition if other factors are limiting.[2][3]
Photoperiod 12:12 to 16:8 (Light:Dark)A dark period is crucial for the physiology of many cyanobacteria.
Salinity 30 - 35 psuShould be similar to the natural seawater environment of the cyanobacterium.
pH 8.0 - 8.5Marine cyanobacteria thrive in slightly alkaline conditions.

Table 2: Nutrient Concentrations in Culture Medium (Based on SWBG-11)

NutrientConcentration Range (mg/L)Purpose
NaNO₃750 - 1500Nitrogen Source
K₂HPO₄40 - 80Phosphorus Source
MgSO₄·7H₂O75 - 150Essential Mineral
CaCl₂·2H₂O36 - 72Essential Mineral
Citric Acid6 - 12Chelator
Ferric Ammonium Citrate6 - 12Iron Source
EDTA (disodium salt)1 - 2Chelator
Na₂CO₃20 - 40Carbon Source/pH Buffer
Trace Metal SolutionVariesProvides essential micronutrients

Experimental Protocols

Protocol 1: General Cultivation of this compound-Producing Cyanobacteria

  • Strain Acquisition and Maintenance: Obtain a culture of a known this compound-producing cyanobacterium (e.g., Moorea producens) from a reputable culture collection or through isolation from a field sample. Maintain stock cultures on agar (B569324) slants or in liquid medium under low light (10-20 µmol photons m⁻² s⁻¹) to minimize stress.

  • Media Preparation: Prepare a seawater-based medium such as SWBG-11. Use filtered (0.22 µm) and autoclaved natural or artificial seawater. Add sterile nutrient stocks after the seawater has cooled.

  • Inoculation: Inoculate fresh liquid medium with a small amount of healthy, exponentially growing cyanobacterial biomass. An initial biomass concentration of 50-100 mg/L (wet weight) is a good starting point.

  • Incubation: Place the culture flasks or bioreactors in a temperature-controlled incubator or room with controlled lighting. Use the parameters in Table 1 as a starting point. Provide gentle agitation or aeration to ensure adequate mixing and gas exchange, which has been shown to be important for lipopeptide production.[12]

  • Monitoring Growth: Monitor culture growth by measuring biomass (e.g., dry weight, optical density) and observing the culture's color and morphology.

  • Harvesting: Harvest the biomass during the late exponential or early stationary phase by filtration or centrifugation.

  • Extraction: Lyophilize (freeze-dry) the biomass. Extract the dried biomass with an organic solvent mixture, such as 2:1 dichloromethane:methanol, to isolate the lipophilic secondary metabolites, including this compound.[13]

  • Quantification: Analyze the crude extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify this compound, using an authentic standard for comparison.

Protocol 2: One-Factor-at-a-Time (OFAT) Optimization

  • Establish Baseline: Set up a series of replicate cultures under the standard conditions described in Protocol 1. This will serve as your control.

  • Vary a Single Parameter: Set up parallel sets of cultures where only one parameter is varied at a time (e.g., five different temperatures: 20, 23, 26, 29, 32°C) while keeping all other conditions constant.

  • Cultivate and Harvest: Grow all cultures for the same duration (e.g., until they reach the stationary phase).

  • Extract and Quantify: Harvest, extract, and quantify the this compound yield per unit of biomass (or per volume of culture) for each condition.

  • Analyze and Repeat: Identify the optimal level for the tested parameter. Set this new optimal level as the standard and repeat the process for the next parameter (e.g., light intensity).

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_culture Cultivation & Optimization cluster_analysis Analysis Strain Obtain/Maintain Cyanobacterial Strain Media Prepare Enriched Seawater Medium Inoculate Inoculate Cultures Media->Inoculate Incubate Incubate under Baseline Conditions (Temp, Light, pH) Inoculate->Incubate Vary Vary One Factor at a Time (e.g., Temperature) Incubate->Vary Optimization Loop Monitor Monitor Growth Incubate->Monitor Vary->Monitor Harvest Harvest Biomass Monitor->Harvest Extract Solvent Extraction Harvest->Extract Quantify HPLC / LC-MS Quantification Extract->Quantify Analyze Analyze Data & Identify Optimum Quantify->Analyze Analyze->Vary Set new baseline & select next factor

Caption: Workflow for optimizing this compound yield.

Troubleshooting_Logic cluster_growth Check Growth cluster_solutions_growth Solutions for Poor Growth cluster_solutions_yield Solutions for Low Yield (Good Growth) Start Low this compound Yield Growth Is biomass growth also low? Start->Growth Yes_Growth Yes Growth->Yes_Growth No_Growth No Growth->No_Growth Sol_Growth Optimize Physical Conditions (Light, Temp, pH) Yes_Growth->Sol_Growth Sol_Nutrients Check/Enrich Nutrients (N, P, Fe) Yes_Growth->Sol_Nutrients Sol_Contam Check for Contamination Yes_Growth->Sol_Contam Sol_Phase Harvest at Different Growth Phase (e.g., Stationary) No_Growth->Sol_Phase Sol_Stress Induce Moderate Stress (e.g., Nutrient Limitation) No_Growth->Sol_Stress Sol_Extraction Optimize Extraction Protocol No_Growth->Sol_Extraction

Caption: Troubleshooting logic for low this compound yield.

References

Optimization of NMR acquisition parameters for Malyngamide K

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: NMR for Malyngamide K

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) acquisition parameters for this compound.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the recommended solvent and concentration for NMR analysis of this compound?

A1: The most commonly reported solvent for this compound is deuterated chloroform (B151607) (CDCl₃)[1][2]. For sample concentration, aim for a minimum of 10 mM for ¹³C experiments to ensure a good signal-to-noise ratio (S/N)[3]. For ¹H NMR, a concentration of 1-5 mg in 0.5 mL of solvent is a good starting point. If you encounter signal overlap, especially for the olefinic protons, using deuterated benzene (B151609) (C₆D₆) can induce different chemical shifts and may resolve these signals[1]. Due to the amide bond in this compound, solvents like dimethyl sulfoxide (B87167) (DMSO-d₆) can also be considered, as they form strong hydrogen bonds with N-H protons, which can be useful for identifying this proton but will significantly alter the spectrum compared to CDCl₃[4][5][6].

Q2: How should I prepare my sample to ensure high-quality spectra?

A2: Proper sample preparation is critical for obtaining high-quality NMR data.

  • Purity: Ensure your sample is free of particulate matter by filtering it if necessary[7]. Insoluble substances can lead to poor shimming and distorted peak shapes[8].

  • Solvent: Use a high-quality deuterated solvent from a reputable supplier. Solvents can absorb water over time, which can obscure parts of your spectrum[9].

  • NMR Tube: Use a high-quality NMR tube suitable for your spectrometer's field strength. For limited sample quantities, a Shigemi tube can be beneficial[3].

  • Homogeneity: Ensure your sample is fully dissolved and the solution is homogeneous. Vortex the sample tube after dissolution.

¹H NMR Acquisition

Q3: What are the optimal starting parameters for a standard ¹H NMR experiment?

A3: For routine ¹H NMR of a small molecule like this compound, default parameter sets on most spectrometers are a good starting point[10]. However, for optimization, consider the parameters in the table below. The goal is to achieve good resolution and reliable integrals in a minimal amount of time[10].

Q4: My proton signals are overlapping, especially in the aliphatic and olefinic regions. How can I improve resolution?

A4: Signal overlap is a common issue with complex natural products[11].

  • Change Solvent: As mentioned, switching from CDCl₃ to C₆D₆ can alter the chemical shifts of nearby protons and resolve overlapping signals[1][9].

  • Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz or 800 MHz instead of 400 MHz). The spectral dispersion increases with the magnetic field strength.

  • 2D NMR: Use 2D NMR experiments like COSY and HSQC to resolve individual proton signals based on their correlations to other protons or carbons[12]. This is the most effective method for unambiguous assignment.

Q5: The amide (N-H) proton signal is broad or difficult to identify. What should I do?

A5: Amide protons can be challenging due to their intermediate chemical exchange rate and coupling to the adjacent proton.

  • D₂O Exchange: To confirm the identity of an N-H proton, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The N-H peak should disappear or significantly decrease in intensity due to proton-deuterium exchange[9].

  • Solvent Effects: The chemical shift of the N-H proton is highly dependent on the solvent's hydrogen bonding capability[13]. In CDCl₃, it may be a broad singlet, while in DMSO-d₆, it often appears as a sharper multiplet due to slower exchange and observable coupling.

  • Variable Temperature (VT) NMR: Acquiring the spectrum at a higher temperature can sometimes sharpen signals by increasing the rate of bond rotation (e.g., across the amide C-N bond), which can average out different rotameric conformations[9].

¹³C NMR Acquisition

Q6: My ¹³C spectrum has a very low signal-to-noise ratio. How can I improve it?

A6: The low natural abundance and smaller gyromagnetic ratio of ¹³C make it much less sensitive than ¹H. Improving the S/N ratio is a primary goal.

  • Increase Number of Scans (NS): The S/N ratio increases with the square root of the number of scans. Doubling the scans improves S/N by a factor of ~1.4[7].

  • Increase Concentration: The most direct way to improve S/N is to use a more concentrated sample[7].

  • Use a Cryoprobe: If available, a cryogenically cooled probe can boost the S/N ratio by a factor of 3-4 compared to a standard room-temperature probe[7].

  • Optimize Acquisition Parameters: Ensure proton decoupling is active to benefit from the Nuclear Overhauser Effect (NOE), which can significantly enhance signals of carbons attached to protons[7][14]. Use an optimized pulse angle (e.g., 30-45°) and relaxation delay (D1)[7][14].

Q7: I can't see the quaternary carbon signals. Are they missing?

A7: Quaternary carbons (those with no attached protons) are often the most difficult signals to observe. This is because they have very long spin-lattice relaxation times (T₁) and do not benefit from the NOE enhancement from attached protons[7].

  • Increase Relaxation Delay (D1): A longer D1 (e.g., 5-10 seconds or more) is needed to allow these carbons to fully relax between pulses.

  • Add a Relaxation Agent: Adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) can dramatically shorten the T₁ values of all carbons, allowing for a shorter D1 and more scans in a given time[7]. Be aware that this will cause line broadening, so use it judiciously.

  • Use Specific Pulse Sequences: Experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can help identify CH, CH₂, and CH₃ carbons, implicitly confirming that any remaining unassigned peaks are likely quaternary.

2D NMR & Structure Elucidation

Q8: Which 2D NMR experiments are essential for assigning the structure of this compound?

A8: A standard suite of 2D experiments is required for full structural assignment.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (²J and ³J) coupling networks, helping to trace out spin systems within the molecule[12][15].

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, providing a powerful tool for assigning carbons based on known proton shifts[12][15].

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). This is crucial for connecting the spin systems identified by COSY and for placing quaternary carbons and heteroatoms[12][15].

  • NOESY/ROESY (Nuclear Overhauser Effect / Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other (<5 Å), which is essential for determining stereochemistry and conformational details[16]. For a molecule the size of this compound, the NOE may be close to zero, making ROESY a more reliable choice as the ROE is always positive[16].

Q9: I am having trouble determining the stereochemistry of the double bonds. What experiments can help?

A9: The geometry of double bonds, such as the vinyl chloride moiety in this compound, can be determined using a combination of methods.

  • ³JHH Coupling Constants: For disubstituted double bonds, the coupling constant between the olefinic protons is diagnostic. A large coupling constant (~12-18 Hz) indicates an E (trans) geometry, while a smaller one (~7-12 Hz) suggests a Z (cis) geometry. The Δ⁴' double bond in this compound was confirmed as E based on a measured ³JHH of 15.4 Hz[1].

  • NOESY/ROESY: The presence or absence of a NOE/ROE correlation between protons across a double bond can confirm its geometry.

  • Long-Range C-H Coupling Constants (³JCH): For trisubstituted double bonds where H-H coupling is not available, measuring ³JCH can be diagnostic. A ³JCH of ~5-7 Hz is often observed for a trans relationship between a carbon and proton, while a larger value is seen for a cis relationship. Specialized experiments like HSQMBC or phase-sensitive HMBC may be required to measure these small couplings accurately[1][15][17].

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor Lineshape / Resolution 1. Poor shimming. 2. Inhomogeneous sample (precipitate). 3. Low-quality NMR tube.1. Re-run the automatic shimming routine. If that fails, manually adjust Z1, Z2, X, and Y shims[8]. 2. Filter the sample to remove any solids[18]. 3. Use a high-quality, clean NMR tube rated for your spectrometer.
Low Signal-to-Noise (S/N) 1. Sample is too dilute. 2. Insufficient number of scans. 3. Incorrect receiver gain setting.1. Increase the sample concentration[7]. 2. Increase the number of scans (NS)[7]. 3. Use the automatic receiver gain adjustment (rga on Bruker systems) before acquisition.
ADC Overflow / Receiver Saturation 1. Sample is extremely concentrated. 2. Receiver gain is set too high.1. Reduce the pulse angle (tip angle) from 90° to 30° or less to reduce the amount of signal generated per scan[19]. 2. Manually reduce the receiver gain (RG)[8].
Broad Peaks from Dynamic Effects 1. Chemical exchange (e.g., N-H proton). 2. Conformational exchange (rotamers around the amide bond).1. For exchangeable protons, consider using a different solvent or adding D₂O. 2. Acquire the spectrum at a higher temperature to increase the rate of exchange, which may result in sharper, averaged signals[9].
Residual Solvent Peak Obscuring Signals 1. The residual protonated solvent signal (e.g., CHCl₃ in CDCl₃) overlaps with signals of interest.1. Use a different solvent where the residual peak is in a clear region of the spectrum (e.g., acetone-d₆)[9]. 2. Apply a solvent suppression pulse sequence (e.g., presaturation) if the overlapping peak is well-separated from other signals.

Experimental Protocols & Parameter Tables

Appendix A: Detailed Experimental Protocols

Protocol 1: Standard ¹H NMR Acquisition

  • Prepare a ~2-5 mg/0.5 mL solution of this compound in CDCl₃.

  • Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.

  • Tune and match the ¹H probe.

  • Run an automatic shimming routine.

  • Set the acquisition parameters according to Table 1. Use automatic receiver gain adjustment.

  • Acquire the data.

  • Process the FID with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the residual CHCl₃ signal at δH 7.26 ppm.

Protocol 2: Optimizing ¹³C NMR for Weak Signals

  • Prepare a concentrated sample (>10 mg/0.5 mL) of this compound in CDCl₃.

  • Lock, tune/match for ¹³C, and shim the sample.

  • Set acquisition parameters as listed in Table 2. Pay special attention to the longer relaxation delay (D1) and high number of scans (NS).

  • Acquire the data. This may take several hours.

  • Process the data. Apply an exponential line broadening (LB = 1.0 Hz) to improve S/N in the processed spectrum[14].

  • Reference the spectrum to the CDCl₃ signal at δC 77.16 ppm.

Appendix B: Recommended NMR Acquisition Parameters

Table 1: Recommended Starting Parameters for ¹H NMR of this compound

Parameter Description Recommended Value Purpose
P1 (Pulse Width) 90° pulse width Calibrated Value Ensures maximum signal for a single scan.
PULPROG Pulse Program zg30 A 30° pulse allows for a shorter relaxation delay when using multiple scans[10].
NS (Number of Scans) Number of FIDs added 16 - 64 Signal averaging to improve S/N.
D1 (Relaxation Delay) Delay between scans 2.0 - 5.0 s Allows for T₁ relaxation. For quantitative results, D1 should be > 5 * T₁.
SW (Spectral Width) Range of frequencies ~16 ppm Should cover the expected chemical shift range for all protons.
AQ (Acquisition Time) Duration of FID collection 2.0 - 4.0 s Longer AQ provides better digital resolution[10].

| O1P (Offset) | Center of spectrum | ~6.0 ppm | Centers the spectral window on the signals of interest. |

Table 2: Recommended Starting Parameters for ¹³C NMR of this compound

Parameter Description Recommended Value Purpose
PULPROG Pulse Program zgpg30 30° pulse with proton decoupling for NOE enhancement[14].
NS (Number of Scans) Number of FIDs added 1024 - 4096+ Essential for achieving adequate S/N for ¹³C[7].
D1 (Relaxation Delay) Delay between scans 2.0 - 5.0 s Longer delay needed for quaternary carbons to relax[7].
SW (Spectral Width) Range of frequencies ~240 ppm Covers the full range of expected carbon chemical shifts.
AQ (Acquisition Time) Duration of FID collection 1.0 - 1.5 s A compromise between resolution and experiment time[14].

| O1P (Offset) | Center of spectrum | ~120 ppm | Centers the spectral window. |

Visual Workflow Guides

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Prepare Sample (>10mM in CDCl3) dissolve Dissolve & Filter prep->dissolve tube Transfer to NMR Tube dissolve->tube lock Lock, Tune, Shim tube->lock acq1D Acquire 1D Spectra (1H, 13C, DEPT) lock->acq1D acq2D Acquire 2D Spectra (COSY, HSQC, HMBC, ROESY) acq1D->acq2D process Process Data (FT, Phase, Baseline) acq2D->process assign Assign Signals process->assign structure Elucidate Structure & Stereochemistry assign->structure

Caption: General workflow for NMR structure elucidation of this compound.

Troubleshooting_Overlap start Problem: Signal Overlap in 1H Spectrum solv Change Solvent (e.g., to Benzene-d6) start->solv field Use Higher Field Spectrometer (>600 MHz) start->field acq2d Acquire 2D NMR (COSY, HSQC) start->acq2d res_solv Signals Resolved? solv->res_solv Re-acquire field->res_solv Re-acquire res_2d Disperses signals in 2nd dimension acq2d->res_2d res_solv->acq2d No end_yes Problem Solved res_solv->end_yes Yes res_2d->end_yes end_no Proceed with 2D NMR for assignment

Caption: Decision tree for troubleshooting signal overlap in ¹H NMR spectra.

Optimize_13C start Problem: Low S/N in 13C Spectrum step1 Increase Number of Scans (NS) (e.g., 1024 -> 4096) start->step1 step2 Increase Sample Concentration (if possible) step1->step2 step3 Optimize Relaxation Delay (D1) (2s -> 5s for Quaternary C's) step2->step3 step4 Use Cryoprobe (if available) step3->step4 step5 Add Relaxation Agent (Cr(acac)3) (Use with caution) step4->step5 If signals still weak result S/N Improved step4->result If sufficient step5->result

Caption: Step-by-step guide for improving ¹³C NMR signal-to-noise ratio.

References

Strategies to enhance the solubility of Malyngamide K for bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of Malyngamide K for successful bioassays.

Troubleshooting Guides

Issue: this compound precipitates out of solution during stock preparation or upon dilution into aqueous bioassay media.

Potential Cause 1: Inappropriate Solvent for Stock Solution

  • Solution: this compound, a lipophilic molecule, requires an organic solvent for initial dissolution. Dimethyl sulfoxide (B87167) (DMSO) is a common first choice due to its high solubilizing power.[1]

    • Experimental Protocol: Preparing a this compound Stock Solution

      • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

      • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

      • Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but the stability of the compound under these conditions should be verified.

      • Visually inspect the solution for any undissolved particles. If present, continue vortexing or sonicate briefly.

      • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Potential Cause 2: Exceeding the Solubility Limit in the Final Bioassay Medium

  • Solution: The final concentration of the organic solvent (e.g., DMSO) in the bioassay should be kept low (typically ≤0.5%) to avoid cellular toxicity.[1] This dilution can cause this compound to precipitate if its aqueous solubility is exceeded.

    • Troubleshooting Steps:

      • Reduce the Final Concentration: Test a range of lower final concentrations of this compound in your assay.

      • Optimize Co-solvent Percentage: While keeping the co-solvent concentration low is ideal, a slight increase (e.g., to 1%) may be necessary and should be tested for its effect on the assay system.

      • Use Alternative Co-solvents: If DMSO is not suitable or effective, other water-miscible organic solvents like ethanol (B145695), N,N-dimethylformamide (DMF), or polyethylene (B3416737) glycol 400 (PEG 400) can be tested.[1]

      • Serial Dilutions: Prepare intermediate dilutions of the this compound stock in the organic solvent before the final dilution into the aqueous medium. This can help prevent sudden precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for dissolving this compound?

The most common and effective initial approach is to prepare a concentrated stock solution in a water-miscible organic solvent.[1] Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for this purpose.[1]

Q2: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?

This is a common issue that indicates the final concentration of the organic solvent is not high enough to maintain solubility, or the compound's solubility limit in the final medium has been exceeded.[1] Here are some steps to take:

  • Reduce the final concentration of this compound. [1]

  • Increase the percentage of the co-solvent (e.g., DMSO) , ensuring it remains at a level that is not toxic to the cells in your assay (typically under 0.5% to 1%).[1]

  • Try alternative co-solvents such as ethanol or polyethylene glycol 400 (PEG 400).[1]

  • Gentle warming of the solution can sometimes help, but be cautious of potential compound degradation.[1]

Q3: How can pH be used to enhance the solubility of this compound?

Q4: Are there other advanced techniques to improve the solubility of this compound for bioassays?

Yes, several formulation strategies can be employed for poorly soluble drugs:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

  • Use of Surfactants: Non-ionic surfactants at low concentrations can help to solubilize lipophilic compounds.

  • Solid Dispersions: This involves dispersing the compound in a solid carrier to improve its dissolution rate.

Data Presentation

Table 1: Representative Solubility of this compound in Various Solvents

Solvent SystemThis compound ConcentrationTemperature (°C)Observations
100% DMSO10 mM25Clear Solution
100% Ethanol5 mM25Clear Solution
PBS (pH 7.4) with 0.5% DMSO10 µM37Clear Solution
PBS (pH 7.4) with 0.1% DMSO10 µM37Precipitation Observed
PBS (pH 6.0) with 0.5% DMSO15 µM37Clear Solution

Note: The data in this table are hypothetical and for illustrative purposes. Researchers should determine the solubility of this compound experimentally for their specific conditions.

Visualizations

Solubility_Troubleshooting_Workflow start Start: this compound Powder stock_solution Prepare 10 mM Stock in DMSO start->stock_solution dissolved Completely Dissolved? stock_solution->dissolved sonicate_heat Apply Gentle Vortexing/Sonication/Warming dissolved->sonicate_heat No dilute_assay Dilute to Final Concentration in Assay Medium dissolved->dilute_assay Yes sonicate_heat->dissolved precipitation Precipitation Observed? dilute_assay->precipitation success Proceed with Bioassay precipitation->success No troubleshoot Troubleshoot Solubility precipitation->troubleshoot Yes lower_conc Lower Final Concentration troubleshoot->lower_conc alt_solvent Try Alternative Co-solvent (e.g., Ethanol, PEG400) troubleshoot->alt_solvent adjust_ph Adjust Buffer pH troubleshoot->adjust_ph lower_conc->dilute_assay alt_solvent->stock_solution adjust_ph->dilute_assay

Caption: Workflow for troubleshooting this compound solubility issues.

Solubilization_Strategy_Selection cluster_strategies Solubilization Strategies start Initial Assessment of this compound co_solvency Co-solvency (DMSO, Ethanol) start->co_solvency Simplest Approach ph_modification pH Modification start->ph_modification If Ionizable Groups are Present complexation Complexation (Cyclodextrins) co_solvency->complexation If Co-solvency is Insufficient ph_modification->complexation If pH Adjustment is Insufficient surfactants Surfactants complexation->surfactants For Highly Recalcitrant Compounds

References

Troubleshooting side reactions in the synthetic route to Malyngamide K

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthetic route to Malyngamide K. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

The total synthesis of this compound typically involves a convergent approach. A key step is the Suzuki cross-coupling reaction between a vinyl iodide fragment and a boronic acid derivative of the cyclohexenone core. The vinyl iodide precursor, which contains the chlorovinyl functionality, is often synthesized using a method like Ogilvie's.[1]

Q2: What are the most common side reactions observed during the Suzuki cross-coupling step in the synthesis of this compound?

While specific side reactions for the this compound synthesis are not extensively documented in publicly available literature, based on the nature of the Suzuki-Miyaura coupling, the following side reactions are highly probable:

  • Homocoupling: Dimerization of the boronic acid or the vinyl iodide to form biboronic or diene byproducts, respectively. This is often promoted by the presence of oxygen.

  • Protodeboronation: Cleavage of the C-B bond in the boronic acid, leading to the formation of the corresponding arene without coupling. This can be caused by moisture or acidic conditions.

  • Dehalogenation: Reduction of the vinyl iodide to the corresponding alkene without coupling.

Q3: How can I minimize homocoupling of the boronic acid reagent?

Homocoupling is a common issue in Suzuki couplings. To minimize this side reaction:

  • Ensure rigorous degassing: Oxygen is a major contributor to homocoupling. Ensure all solvents and the reaction mixture are thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the palladium catalyst.

  • Use a Pd(0) source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes be advantageous over in situ reduction of a Pd(II) source.

  • Control reagent stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.5 equivalents) is common, but a large excess can sometimes lead to increased homocoupling.

Q4: My Suzuki coupling reaction is sluggish or gives low yields. What can I do?

Low yields in the Suzuki coupling for a complex substrate like a this compound precursor can be due to several factors. Consider the following troubleshooting steps:

  • Ligand Selection: The choice of phosphine (B1218219) ligand is critical. For complex and potentially sterically hindered substrates, consider using bulky and electron-rich ligands such as XPhos, SPhos, or RuPhos.

  • Base Selection: The strength and nature of the base can significantly impact the reaction rate and yield. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. A screen of different bases may be necessary to find the optimal conditions.

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often used. The ratio of organic solvent to water can influence the solubility of the reagents and the reaction rate.

  • Temperature: While many Suzuki couplings are run at elevated temperatures (80-110 °C), excessively high temperatures can lead to catalyst decomposition and side reactions. Optimization of the reaction temperature is recommended.

Q5: What are potential side reactions in the synthesis of the chlorovinyl iodide precursor using Ogilvie's method?

Ogilvie's method for the synthesis of vinyl iodides from alkynes can be very effective. However, potential side reactions may include:

  • Formation of the regioisomeric vinyl iodide: Depending on the substrate and reaction conditions, the formation of the undesired regioisomer of the vinyl iodide can occur.

  • Dimerization or polymerization of the starting alkyne: Under certain conditions, especially with terminal alkynes, side reactions involving the alkyne itself can occur.

  • Incomplete reaction: The reaction may not go to completion, leaving unreacted starting material that can complicate purification.

Troubleshooting Guides

Suzuki Cross-Coupling
ProblemPotential CauseSuggested Solution
Low to no product formation Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Consider using a pre-catalyst for more reliable generation of the active Pd(0) species.
Poor choice of ligand or baseScreen a variety of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Inefficient transmetalationEnsure the base is sufficiently strong to activate the boronic acid. The use of aqueous conditions can facilitate this step.
Significant homocoupling byproduct Presence of oxygenRigorously degas all solvents and the reaction mixture with an inert gas (Ar or N₂).
Suboptimal catalyst systemSome catalyst systems are more prone to homocoupling. Experiment with different palladium sources and ligands.
Presence of dehalogenated byproduct Hydride source in the reactionEnsure solvents are anhydrous if the reaction is sensitive to water. Some bases or additives can act as hydride sources at high temperatures; consider alternative conditions.
Protodeboronation of boronic acid Presence of moisture or acidUse anhydrous solvents and reagents. Avoid acidic conditions during workup until the reaction is complete.
Difficulty in purifying this compound Co-elution with byproductsOptimize the reaction to minimize byproduct formation. For purification, employ high-performance liquid chromatography (HPLC) with a reverse-phase column (e.g., C18) and a suitable gradient of solvents such as acetonitrile (B52724)/water or methanol/water.

Experimental Protocols

General Procedure for Suzuki Cross-Coupling
  • To a dry Schlenk flask, add the vinyl iodide precursor (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed solvent system (e.g., 4:1 dioxane/water) via syringe.

  • In a separate vial, prepare a solution of the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the ligand (if required) in the degassed organic solvent.

  • Add the catalyst solution to the reaction mixture under a positive pressure of argon.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC.

Illustrative Purification of Synthetic this compound

Purification of the final product can be achieved using reverse-phase HPLC. The following is an example protocol:

  • Column: Phenomenex Luna C18 (10 µm, 250 x 21.2 mm)

  • Mobile Phase: A gradient of acetonitrile in water (both with 0.1% TFA). For example, a linear gradient from 40% to 100% acetonitrile over 30 minutes.

  • Flow Rate: 15 mL/min

  • Detection: UV at 220 nm and 254 nm.

  • Fraction Collection: Collect fractions based on the elution of the desired product peak and analyze by LC-MS to confirm the identity and purity.

Visualizations

Synthetic_Route_Malyngamide_K cluster_precursors Precursor Synthesis cluster_coupling Key Coupling Step cluster_product Final Product Alkyne Alkyne Vinyl_Iodide Chlorovinyl Iodide Alkyne->Vinyl_Iodide Ogilvie's Method Boronic_Acid_Precursor Cyclohexenone Derivative Boronic_Acid Cyclohexenone Boronic Acid Boronic_Acid_Precursor->Boronic_Acid Borylation Suzuki_Coupling Suzuki-Miyaura Coupling Vinyl_Iodide->Suzuki_Coupling Boronic_Acid->Suzuki_Coupling Malyngamide_K Malyngamide_K Suzuki_Coupling->Malyngamide_K

Caption: Synthetic strategy for this compound.

Suzuki_Side_Reactions cluster_side_reactions Potential Side Reactions Suzuki_Coupling Suzuki Coupling (Desired Reaction) Desired_Product This compound Suzuki_Coupling->Desired_Product Homocoupling Homocoupling Suzuki_Coupling->Homocoupling Protodeboronation Protodeboronation Suzuki_Coupling->Protodeboronation Dehalogenation Dehalogenation Suzuki_Coupling->Dehalogenation

Caption: Common side reactions in Suzuki coupling.

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Check_Reagents Check Reagent Purity and Activity Start->Check_Reagents Optimize_Conditions Optimize Reaction Conditions Check_Reagents->Optimize_Conditions Reagents OK Screen_Ligands Screen Ligands Optimize_Conditions->Screen_Ligands Screen_Bases Screen Bases Screen_Ligands->Screen_Bases Adjust_Temp Adjust Temperature Screen_Bases->Adjust_Temp End Improved Yield Adjust_Temp->End

Caption: Troubleshooting workflow for low yield.

References

Optimizing dosage and exposure times for Malyngamide K in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage and exposure times of Malyngamide K in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a natural product originally isolated from the marine cyanobacterium Lyngbya majuscula.[1] It belongs to the malyngamide class of secondary metabolites, which are known for a variety of biological activities, including cytotoxicity and anti-inflammatory effects.[2][3] While the precise mechanism for this compound is still under investigation, related compounds like Malyngamide F acetate (B1210297) have been shown to inhibit the MyD88-dependent signaling pathway downstream of Toll-like receptor 4 (TLR4).[2] This suggests that this compound may also modulate inflammatory responses by affecting key signaling molecules.

Q2: What is a recommended starting concentration range for this compound in cell-based assays?

Based on published data, a starting concentration range of 0.1 µM to 50 µM is recommended for initial dose-response experiments. The IC50 values for this compound and related compounds have been reported to vary depending on the cell line and the assay endpoint. For instance, moderate cytotoxicity has been observed in NCI-H460 human lung tumor and neuro-2a cancer cell lines with IC50 values ranging from 0.5 to 20 µg/mL.[3] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.

Q3: How should I prepare and store this compound?

This compound is typically supplied as a solid. For cell-based assays, it is recommended to prepare a stock solution in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO). Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or lower. Before use, thaw an aliquot and dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the typical exposure times for this compound in cytotoxicity assays?

Exposure times for this compound can range from 24 to 72 hours, depending on the cell type and the specific biological question.[2] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer exposures are generally required for cytotoxicity and proliferation assays. It is advisable to perform a time-course experiment to determine the optimal exposure time for your assay.

Data Presentation

Table 1: Reported IC50 Values for this compound and Related Compounds

CompoundCell LineAssayIC50 ValueReference
This compoundNCI-H460 (Human Lung Cancer)Cytotoxicity0.5 - 20 µg/mL[3]
This compoundNeuro-2a (Mouse Neuroblastoma)Cytotoxicity0.5 - 20 µg/mL[3]
Malyngamide F acetateRAW 264.7 (Murine Macrophage)Nitric Oxide Production7.1 µM[2]
Malyngamide C acetateRAW 264.7 (Murine Macrophage)Nitric Oxide Production18 µM[2]
Malyngamide FRAW 264.7 (Murine Macrophage)Nitric Oxide Production5.4 µM[2]
Malyngamide JRAW 264.7 (Murine Macrophage)Nitric Oxide Production7.7 µM[2]
Malyngamide LRAW 264.7 (Murine Macrophage)Nitric Oxide Production15 µM[2]

Experimental Protocols

Protocol 1: Determining the Optimal Dosage of this compound using a Cytotoxicity Assay (e.g., MTT Assay)
  • Cell Seeding:

    • Seed your cells of interest in a 96-well plate at a predetermined optimal density.

    • Allow the cells to adhere and proliferate for 24 hours in a CO2 incubator at 37°C.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control (medium only).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours) in a CO2 incubator at 37°C.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well.

    • Mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the this compound concentration and determine the IC50 value using non-linear regression analysis.

Troubleshooting Guides

Issue 1: High variability between replicate wells.

  • Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects on the plate.

  • Solution:

    • Ensure a homogenous cell suspension before seeding.

    • Use calibrated pipettes and be consistent with your pipetting technique.

    • To minimize edge effects, avoid using the outer wells of the 96-well plate or fill them with sterile PBS.

Issue 2: No significant cytotoxic effect observed.

  • Possible Cause: The concentration range of this compound may be too low for your cell line, the exposure time may be too short, or the compound may have degraded.

  • Solution:

    • Test a higher concentration range of this compound.

    • Increase the exposure time (e.g., up to 72 hours).

    • Ensure proper storage of the this compound stock solution and prepare fresh dilutions for each experiment.

Issue 3: Unexpectedly high cytotoxicity, even at low concentrations.

  • Possible Cause: Your cell line may be particularly sensitive to this compound, or there may be solvent-induced toxicity.

  • Solution:

    • Test a lower concentration range of this compound.

    • Ensure the final DMSO concentration is not exceeding 0.1%. Run a vehicle control with varying concentrations of DMSO to assess its toxicity on your cells.

Visualizations

MalyngamideK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound TLR4 TLR4 This compound->TLR4 ? MyD88 MyD88 This compound->MyD88 Inhibition LPS LPS LPS->TLR4 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK TAK1->IKK MAPKKK MAPKKK TAK1->MAPKKK IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB Inflammatory Genes Expression of Inflammatory Genes (e.g., iNOS, IL-6) NF-κB->Inflammatory Genes Translocation MKKs MKKs MAPKKK->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs MAPKs->Inflammatory Genes

Caption: Proposed signaling pathway of this compound.

Dosage_Optimization_Workflow A 1. Cell Seeding (Optimal Density) B 2. This compound Treatment (Dose-Response) A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Cytotoxicity Assay (e.g., MTT) C->D E 5. Data Analysis (Calculate IC50) D->E F Optimal Dosage & Exposure Time E->F

Caption: Experimental workflow for dosage optimization.

Troubleshooting_Tree Start Start Troubleshooting Issue High Variability? Start->Issue Solution1 Check Seeding Density & Pipetting Technique Issue->Solution1 Yes Issue2 No Cytotoxicity? Issue->Issue2 No End Problem Resolved Solution1->End Solution2 Increase Concentration &/or Exposure Time Issue2->Solution2 Yes Issue3 High Cytotoxicity? Issue2->Issue3 No Solution2->End Solution3 Decrease Concentration & Check Solvent Toxicity Issue3->Solution3 Yes Issue3->End No Solution3->End

Caption: Troubleshooting decision tree for this compound assays.

References

Method development for the chiral separation of Malyngamide K stereoisomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the method development for the chiral separation of Malyngamide K stereoisomers.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the chiral separation of this compound stereoisomers?

A1: The primary challenges stem from the complex structure of this compound, which includes multiple stereocenters and a flexible acyclic chain. This complexity can lead to small differences in the interaction energies between stereoisomers and the chiral stationary phase (CSP), resulting in poor resolution. Additionally, the presence of various functional groups, including a vinyl chloride, amide, and methoxy (B1213986) group, can lead to multiple interaction points with the stationary phase, making the separation mechanism complex and sometimes unpredictable.

Q2: Which type of chiral stationary phase (CSP) is most suitable for this compound?

A2: Given the structural complexity and non-polar nature of this compound, polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are highly recommended as a starting point.[1][2][3] These phases, particularly those with phenylcarbamate derivatives, offer a wide range of chiral recognition mechanisms, including π-π interactions, hydrogen bonding, and steric hindrance, which are beneficial for resolving multi-stereocenter compounds.[4][5] Immobilized polysaccharide phases are particularly advantageous as they allow for a broader range of organic solvents, enhancing method development flexibility.[6]

Q3: What are the recommended initial screening conditions for the chiral separation of this compound?

A3: A systematic screening approach is recommended. Start with two to three different polysaccharide-based columns (e.g., one amylose-based and one cellulose-based). For each column, screen a set of mobile phases in normal-phase, polar organic, and reversed-phase modes. A typical starting point for normal phase would be a mixture of n-hexane and an alcohol modifier like isopropanol (B130326) or ethanol.[7] For reversed-phase, acetonitrile/water or methanol/water gradients are common.

Q4: How can I improve poor resolution between this compound stereoisomers?

A4: Poor resolution can be addressed by systematically optimizing several parameters:

  • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents. In normal phase, varying the percentage and type of alcohol modifier can significantly impact selectivity.[7]

  • Flow Rate: Chiral separations are often sensitive to flow rate. Reducing the flow rate can sometimes enhance resolution by allowing more time for interactions with the CSP.

  • Temperature: Temperature can have a profound effect on chiral recognition. Both increasing and decreasing the temperature should be explored as it can alter the thermodynamics of the chiral recognition process.

  • Additive: For compounds with ionizable groups, adding a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) can improve peak shape and resolution. While this compound is neutral, additives can sometimes still influence separation by interacting with the stationary phase.

Q5: What causes peak tailing, and how can it be mitigated?

A5: Peak tailing in chiral HPLC can be due to secondary interactions with the stationary phase, such as with residual silanols on silica-based CSPs, or column contamination. To mitigate this, consider using a high-purity silica-based column, adding a mobile phase modifier to mask active sites, or flushing the column with a strong solvent to remove contaminants.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the method development for the chiral separation of this compound stereoisomers.

Problem Possible Causes Troubleshooting Steps
No Separation Inappropriate Chiral Stationary Phase (CSP).Screen a different type of CSP (e.g., if using amylose, try cellulose). Consider a CSP with a different derivatization.
Incorrect mobile phase mode.If using normal phase, try reversed-phase or polar organic mode.
Poor Resolution Suboptimal mobile phase composition.Systematically vary the ratio of strong to weak solvent. Try different alcohol modifiers in normal phase (e.g., ethanol, isopropanol).
Flow rate is too high.Reduce the flow rate in increments (e.g., from 1.0 mL/min to 0.5 mL/min).
Temperature is not optimal.Screen a range of temperatures (e.g., 10°C, 25°C, 40°C).
Peak Tailing Secondary interactions with the stationary phase.Add a mobile phase modifier (e.g., 0.1% TFA or DEA).
Column contamination.Flush the column with a strong solvent (refer to the column manufacturer's instructions).
Column overload.Reduce the sample concentration or injection volume.
Irreproducible Retention Times Insufficient column equilibration.Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially after changing the mobile phase composition.
Fluctuations in temperature.Use a column oven to maintain a stable temperature.
Mobile phase composition variability.Prepare fresh mobile phase for each set of experiments and ensure accurate mixing.
High Backpressure Blockage in the column or system.Check for blockages in the tubing and frits. If necessary, reverse-flush the column (for immobilized phases only and as per manufacturer's guidelines).
Incompatible sample solvent.Ensure the sample is dissolved in a solvent that is miscible with the mobile phase.

Experimental Protocols

As no specific published method for the chiral separation of this compound stereoisomers is available, a detailed method development workflow is proposed.

Initial Column and Mobile Phase Screening

The objective of this initial phase is to identify a promising CSP and mobile phase system that shows some degree of separation for the this compound stereoisomers.

Table 1: Initial Screening Parameters

ParameterCondition 1 (Normal Phase)Condition 2 (Reversed Phase)
Chiral Columns 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate)1. Amylose tris(3,5-dimethylphenylcarbamate) - Reversed Phase 2. Cellulose tris(3,5-dimethylphenylcarbamate) - Reversed Phase
Mobile Phase A n-HexaneWater
Mobile Phase B IsopropanolAcetonitrile
Gradient Isocratic: 90:10 (A:B)Gradient: 50% to 100% B over 20 min
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25°C25°C
Detection UV at 210 nmUV at 210 nm
Injection Volume 5 µL5 µL
Sample Conc. 1 mg/mL in mobile phase1 mg/mL in mobile phase
Method Optimization

Once a column and mobile phase system show partial separation, the following parameters should be optimized to achieve baseline resolution.

Table 2: Optimization Parameters

ParameterRange to be InvestigatedRationale
Mobile Phase Composition Vary alcohol modifier (Normal Phase): 5-20% Vary organic modifier (Reversed Phase): 40-70%To fine-tune the selectivity and retention times.
Alcohol Modifier (Normal Phase) Ethanol, n-PropanolDifferent alcohols can offer different selectivities.
Flow Rate 0.5 - 1.2 mL/minTo balance resolution and analysis time.
Temperature 10 - 40°CTo investigate the thermodynamic effects on chiral recognition.

Visualizations

Experimental Workflow

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_evaluation Phase 2: Evaluation cluster_optimization Phase 3: Method Optimization cluster_validation Phase 4: Validation start This compound Stereoisomer Mixture screen_np Normal Phase Screening (Amylose & Cellulose CSPs) start->screen_np screen_rp Reversed Phase Screening (Amylose & Cellulose CSPs) start->screen_rp eval Evaluate Chromatograms (Partial Separation?) screen_np->eval screen_rp->eval no_sep No Separation: Try Different CSPs/Modes eval->no_sep No optimize Optimize: - Mobile Phase Composition - Flow Rate - Temperature eval->optimize Yes validate Method Validation (Robustness, Repeatability) optimize->validate end Final Chiral Separation Method validate->end

Caption: A workflow for the development of a chiral separation method for this compound stereoisomers.

Troubleshooting Logic

troubleshooting_logic cluster_resolution Issue: Poor or No Resolution cluster_peak_shape Issue: Poor Peak Shape (Tailing/Fronting) start Problem Encountered q_csp Is the CSP appropriate? start->q_csp q_overload Is the column overloaded? start->q_overload a_csp Action: Screen different CSPs (e.g., cellulose vs. amylose) q_csp->a_csp No q_mp Is the mobile phase optimal? q_csp->q_mp Yes a_mp Action: Adjust solvent ratio, change modifier, or switch mode q_mp->a_mp No success Problem Resolved a_mp->success a_overload Action: Reduce sample concentration or injection volume q_overload->a_overload Yes q_secondary Are there secondary interactions? q_overload->q_secondary No a_secondary Action: Add mobile phase modifier (e.g., TFA, DEA) q_secondary->a_secondary Yes a_secondary->success

Caption: A decision tree for troubleshooting common issues in chiral HPLC method development.

References

Validation & Comparative

Comparative Analysis of Malyngamide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The malyngamides, a class of lipopeptides primarily isolated from marine cyanobacteria, have garnered significant attention in the scientific community for their diverse and potent biological activities. These natural products exhibit a broad spectrum of effects, including cytotoxic, anti-inflammatory, and antimicrobial properties, making them promising candidates for drug discovery and development. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) within the malyngamide class, supported by experimental data and detailed methodologies to aid researchers in this field.

Comparative Biological Activity of Malyngamide Analogs

The biological activities of malyngamides are intricately linked to their structural features. Modifications to the core structure can significantly impact their potency and selectivity. The following tables summarize the quantitative data from various studies, offering a clear comparison of different malyngamide analogs.

Cytotoxicity Data

The cytotoxic potential of malyngamide analogs has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented in Table 1.

Table 1: Cytotoxicity of Malyngamide Analogs (IC50 in µM)

Malyngamide AnalogNCI-H460 (Lung)Neuro-2a (Neuroblastoma)HCT-116 (Colon)HT29 (Colon)Reference(s)
Malyngamide 227.3[1]---[1]
8-O-acetyl-8-epi-malyngamide C4.25.3--[2]
Malyngamide C acetate (B1210297)0.980.910.8-[2]
8-epi-malyngamide C4.510.9-15.4[3][2][3]
Malyngamide C1.43.10.25.2[3][2][3]
6-O-acetylmalyngamide F7.63.1--[2]
Malyngamide J10.84.0--[2]
Malyngamide K1.10.49--[2]
Malyngamide 3---48[4]
Cocosamide A---24[4]
Cocosamide B---24[4]

Note: "-" indicates data not available.

Anti-inflammatory Activity

Several malyngamide analogs have demonstrated potent anti-inflammatory effects, primarily by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Table 2: Anti-inflammatory Activity of Malyngamide Analogs (Inhibition of NO Production, IC50 in µM)

Malyngamide AnalogRAW 264.7Reference(s)
Malyngamide 28.0[1][1]
Malyngamide C acetate18[1]
Malyngamide F5.4[1]
Malyngamide F acetate7.1[1]
Malyngamide J7.7[1]
Malyngamide L15[1]
Antimicrobial and Quorum Sensing Inhibition Activity

The antimicrobial properties of malyngamides are less extensively documented in a comparative format. However, some analogs have shown activity against various pathogens. Additionally, some malyngamides have been found to inhibit quorum sensing, a bacterial communication process.

Table 3: Antimicrobial and Quorum Sensing Inhibition Activity of Malyngamides

Malyngamide AnalogActivity TypeOrganism/AssayPotencyReference(s)
Malyngamide XAntiplasmodialPlasmodium falciparum K1ED50 = 5440 nM[5]
8-epi-malyngamide CQuorum Sensing InhibitionE. coli reporter assayActive[3]
Malyngamide CQuorum Sensing InhibitionE. coli reporter assayActive[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Cytotoxicity Assays

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the malyngamide analogs and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals. Incubate for 15 minutes at 37°C with shaking.[6]

  • Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.[6]

2. SRB (Sulforhodamine B) Assay

This assay is based on the ability of SRB to bind to protein components of cells.

  • Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with compounds as described for the MTT assay.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Wash the plates four times with slow-running tap water and allow them to air dry.[7]

  • SRB Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[7]

  • Removal of Unbound Dye: Wash the plates four times with 1% (v/v) acetic acid.[7]

  • Solubilization: After drying, add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake for 5 minutes.[7]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]

Anti-inflammatory Assay: Nitric Oxide (NO) Production Inhibition

This assay quantifies the inhibition of NO production in LPS-stimulated macrophages.

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of malyngamide analogs for 1 hour. Then, stimulate the cells with 3 µg/mL of LPS and incubate for 24 hours at 37°C with 5% CO2.[1]

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm. The amount of nitrite is proportional to the NO produced.

Visualizing Structure-Activity Relationships and Signaling Pathways

To better understand the complex relationships between the structure of malyngamides and their biological effects, as well as their mechanisms of action, the following diagrams have been generated using Graphviz.

Structure-Activity Relationship (SAR) of Malyngamides

This diagram illustrates the key structural features of malyngamides and their influence on cytotoxicity and anti-inflammatory activity.

SAR_Malyngamides Structure-Activity Relationship of Malyngamides cluster_backbone Malyngamide Core Structure cluster_modifications Structural Modifications cluster_activity Biological Activity Lyngbic Acid Tail Lyngbic Acid Tail Amide Linkage Amide Linkage Cyclic/Acyclic Head Group Cyclic/Acyclic Head Group C6_Modification C-6 Hydroxy/Acetoxy Group Anti_inflammatory Anti-inflammatory Activity C6_Modification->Anti_inflammatory Crucial for Activity Stereochemistry Stereochemistry (e.g., C-8) Cytotoxicity Cytotoxicity Stereochemistry->Cytotoxicity Impacts Potency Head_Group_Variation Head Group Variation (Cyclic vs. Acyclic) Head_Group_Variation->Cytotoxicity Influences Activity Side_Chain_Length Fatty Acid Chain Length Side_Chain_Length->Cytotoxicity Modulates Activity

Caption: Key structural determinants for the biological activity of malyngamides.

Malyngamide F Acetate Signaling Pathway Inhibition

Malyngamide F acetate has been shown to selectively inhibit the MyD88-dependent signaling pathway, which is a key component of the innate immune response triggered by Toll-like receptors (TLRs).

Malyngamide_Signaling Inhibition of MyD88-Dependent Pathway by Malyngamide F Acetate cluster_TLR4 TLR4 Signaling LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB Inflammatory_Cytokines Inflammatory Cytokines (IL-1β, IL-6) NFkB->Inflammatory_Cytokines Malyngamide Malyngamide F Acetate Malyngamide->MyD88 Inhibits

Caption: Malyngamide F acetate's inhibitory action on the TLR4-MyD88 signaling pathway.

Experimental Workflow for Cytotoxicity Screening

This diagram outlines the general workflow for screening the cytotoxic activity of malyngamide analogs.

Cytotoxicity_Workflow General Workflow for Cytotoxicity Screening Start Start Cell_Culture 1. Cancer Cell Line Culture Start->Cell_Culture Cell_Seeding 2. Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Compound_Treatment 3. Treat with Malyngamide Analogs Cell_Seeding->Compound_Treatment Incubation 4. Incubate for 48-72 hours Compound_Treatment->Incubation Viability_Assay 5. Perform Cell Viability Assay (e.g., MTT or SRB) Incubation->Viability_Assay Data_Analysis 6. Measure Absorbance & Analyze Data Viability_Assay->Data_Analysis IC50_Determination 7. Determine IC50 Values Data_Analysis->IC50_Determination End End IC50_Determination->End

Caption: A stepwise representation of the cytotoxicity screening process.

References

A Comparative Analysis of Malyngamide K from Various Cyanobacterial Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Malyngamide K, a chlorinated lipopeptide belonging to the malyngamide class of secondary metabolites, has been isolated from various marine cyanobacteria, primarily from strains of the genus Lyngbya (often reclassified as Moorea or Okeania). These compounds are of significant interest due to their diverse and potent biological activities. This guide provides a comparative analysis of this compound derived from different cyanobacterial collections, summarizing key quantitative data and outlining the experimental protocols for its isolation, characterization, and bioactivity assessment.

Data Summary

Direct comparative studies of this compound production under standardized culture conditions across different cyanobacterial strains are limited in the published literature. The available data is primarily from field collections from different geographical locations, which introduces environmental variability. The following table summarizes the yield of this compound from different collections of Lyngbya majuscula and its reported cytotoxic activity.

Cyanobacterial SourceGeographic LocationYield of this compoundCytotoxicity (IC50)Reference
Lyngbya majusculaPapua New Guinea3.0 mg from 138 g dry wt.Not Reported in this study[1]
Lyngbya majusculaGrenadaNot specified, isolated along with other malyngamides10.8 µg/mL (NCI-H460), 4.0 µg/mL (Neuro-2a)[2]

Note: The yield is reported as the final isolated mass from a given dry weight of the cyanobacterial mat, and not as a standardized production rate. The biological activity can vary based on the specific assay and cell line used.

Biological Activity of Malyngamides

The malyngamide class of compounds, including this compound, exhibits a range of biological activities. While specific data for this compound is limited, related malyngamides have shown moderate cytotoxicity against various cancer cell lines, including human lung tumor (NCI-H460), mouse neuroblastoma (Neuro-2a), and colon cancer (HCT-116) cells, with IC50 values often in the micromolar range[2]. Some malyngamides have also been investigated for their anti-inflammatory properties, showing inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines[3]. The structural variations among different malyngamides, particularly in the cyclohexenone ring, appear to be critical for their bioactivity[3].

Experimental Protocols

The following sections detail the generalized methodologies for the isolation, purification, and cytotoxic evaluation of this compound from cyanobacterial biomass, based on protocols described in the literature[1][2].

Isolation and Purification of this compound

This protocol outlines the general steps for extracting and purifying this compound from a cyanobacterial sample.

a. Extraction:

  • Collect the cyanobacterial biomass and dry it to a constant weight.

  • Extract the dried biomass repeatedly with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH).

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude organic extract.

b. Chromatographic Fractionation:

  • Subject the crude extract to vacuum liquid chromatography (VLC) on a silica (B1680970) gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting from n-hexane and gradually increasing the proportion of ethyl acetate (B1210297) (EtOAc), followed by methanol (MeOH).

  • Monitor the fractions using thin-layer chromatography (TLC) or ¹H NMR spectroscopy to identify those containing malyngamide-like compounds.

c. Solid-Phase Extraction (SPE):

  • Further purify the malyngamide-containing fractions using reversed-phase SPE cartridges (e.g., C18).

  • Elute with a stepwise gradient of decreasing polarity, typically starting with a high percentage of water in methanol and ending with 100% methanol.

d. High-Performance Liquid Chromatography (HPLC):

  • Perform the final purification of the this compound-containing fractions by reversed-phase HPLC.

  • Column: A C18 stationary phase column (e.g., Phenomenex Sphereclone 5µ ODS, 250 x 10 mm) is commonly used[1].

  • Mobile Phase: An isocratic or gradient system of methanol and water is typically employed (e.g., 9:1 MeOH/H₂O)[1].

  • Detection: Monitor the elution profile using a UV detector, typically at a wavelength of 211 nm[1].

  • Collect the peak corresponding to this compound and confirm its identity and purity using spectroscopic methods (NMR, MS).

Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of this compound against cancer cell lines.

  • Cell Culture: Culture the desired cancer cell lines (e.g., NCI-H460, Neuro-2a) in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in the cell culture medium and add them to the wells. Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of sodium dodecyl sulfate (B86663) in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

The following diagrams illustrate the general workflow for the comparative analysis of this compound and a conceptual signaling pathway for its potential anti-inflammatory action.

G cluster_collection Sample Collection & Preparation cluster_purification Purification & Identification cluster_analysis Comparative Analysis cluster_data Data Interpretation strainA Cyanobacterial Strain A extractionA Extraction strainA->extractionA strainB Cyanobacterial Strain B extractionB Extraction strainB->extractionB hplc HPLC Purification extractionA->hplc extractionB->hplc struct_elucid Structural Elucidation (NMR, MS) hplc->struct_elucid yield Yield Comparison struct_elucid->yield purity Purity Assessment struct_elucid->purity bioassay Biological Activity Assays struct_elucid->bioassay data_analysis Data Analysis & Comparison yield->data_analysis purity->data_analysis bioassay->data_analysis

Caption: Workflow for Comparative Analysis of this compound.

G lps LPS tlr4 TLR4 lps->tlr4 myd88 MyD88 tlr4->myd88 downstream Downstream Signaling (e.g., NF-κB, MAPKs) myd88->downstream inos iNOS Expression downstream->inos no_prod Nitric Oxide (NO) Production inos->no_prod inflammation Inflammation no_prod->inflammation malyngamide This compound malyngamide->myd88 Inhibition

Caption: Potential Anti-inflammatory Signaling Pathway.

References

A Comparative Analysis of Natural versus Synthetic Malyngamide K: Efficacy and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing scientific literature reveals a significant gap in the direct comparative efficacy of synthetically produced Malyngamide K against its natural counterpart. While the biological activities of the natural product, isolated from the marine cyanobacterium Lyngbya majuscula, have been characterized, data on the bioactivity of the synthesized molecule remains elusive. This guide, therefore, presents a detailed overview of the known properties of natural this compound and the established methods for its total synthesis, highlighting the current limitations in providing a direct, data-driven comparison.

This compound is a secondary metabolite of cyanobacterial origin, belonging to a larger class of bioactive compounds known as malyngamides.[1] These compounds are noted for their diverse and potent biological effects.

Efficacy of Natural this compound

Natural this compound has demonstrated notable cytotoxic and anti-inflammatory activities in preclinical studies.

Cytotoxicity

Experimental data indicates that natural this compound exhibits moderate cytotoxicity against specific human cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for the NCI-H460 human lung tumor and the neuro-2a mouse neuroblastoma cell lines.

Cell LineIC50 (µg/mL)
NCI-H4601.1
neuro-2a0.49

Table 1: Cytotoxicity of Natural this compound against Cancer Cell Lines. The data shows the concentration of this compound required to inhibit the growth of 50% of the cancer cells in vitro.

Anti-inflammatory Activity

In addition to its cytotoxic effects, this compound has been observed to exhibit slight anti-inflammatory properties. Studies have shown a minor reduction in the production of nitrite (B80452) in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. However, this effect was not statistically significant when compared to controls.

Synthetic this compound: A Chemical Perspective

The total synthesis of this compound has been successfully achieved, providing a potential alternative to its extraction from natural sources. The synthetic route offers the advantage of producing larger quantities of the compound and allows for the creation of analogues for further structure-activity relationship studies.

While the chemical synthesis has been detailed, the published literature to date has not included data on the biological evaluation of the resulting synthetic this compound. Therefore, a direct comparison of the efficacy of the synthetic versus the natural product is not currently possible based on available experimental data. It is a reasonable hypothesis that a synthetically produced molecule with the correct stereochemistry would exhibit biological activity identical to the natural product. However, without empirical evidence, this remains an assumption.

Experimental Protocols

The following outlines the general methodologies employed in the evaluation of natural this compound's biological activity.

Cytotoxicity Assay

The cytotoxicity of this compound is typically assessed using a standard in vitro cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., NCI-H460, neuro-2a) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, the cells are treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

  • MTT Assay: After the incubation period, MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Assay (Nitrite Production)

The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production in LPS-stimulated macrophages.

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

  • Compound and LPS Treatment: Cells are pre-treated with different concentrations of this compound for a short period (e.g., 1 hour) before being stimulated with LPS to induce an inflammatory response.

  • Nitrite Measurement: After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

  • Data Analysis: The percentage of nitrite production inhibition is calculated by comparing the absorbance of the treated cells with that of the LPS-stimulated control cells.

This compound Biosynthesis Pathway

The biosynthesis of this compound in Lyngbya majuscula involves a complex pathway that combines elements of polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) systems. The process begins with an octanoyl-CoA starter unit and proceeds through a series of elongation and modification steps to form the characteristic lyngbic acid tail and the decorated cyclohexanone (B45756) head group.

MalyngamideK_Biosynthesis cluster_PKS Polyketide Synthase (PKS) Pathway cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Pathway cluster_Cyclization Cyclization & Tailoring Octanoyl_CoA Octanoyl-CoA PKS_Modules PKS Modules (Elongation & Modification) Octanoyl_CoA->PKS_Modules Starter Unit Lyngbic_Acid_Intermediate Lyngbic Acid Intermediate PKS_Modules->Lyngbic_Acid_Intermediate Cyclization Intramolecular Aldol Condensation Lyngbic_Acid_Intermediate->Cyclization Glycine Glycine NRPS_Module NRPS Module Glycine->NRPS_Module Amino_Acid_Intermediate Amino Acid Intermediate NRPS_Module->Amino_Acid_Intermediate Amino_Acid_Intermediate->Cyclization Tailoring_Enzymes Tailoring Enzymes (e.g., Halogenase) Cyclization->Tailoring_Enzymes Malyngamide_K This compound Tailoring_Enzymes->Malyngamide_K

Figure 1: Simplified biosynthetic pathway of this compound.

Conclusion

Natural this compound demonstrates promising cytotoxic and modest anti-inflammatory activities. While the successful total synthesis of this compound opens avenues for its large-scale production and the development of novel derivatives, a critical knowledge gap exists regarding the biological efficacy of the synthetic compound. Future research should prioritize the biological evaluation of synthetic this compound to enable a direct and meaningful comparison with its natural counterpart. Such studies are essential to validate the therapeutic potential of the synthetic version and to inform further drug development efforts.

References

Reproducibility of reported Malyngamide K isolation and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Reported Isolation and Purification Methods for Malyngamide K from Lyngbya majuscula

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reported methods for the isolation and purification of this compound, a natural product from the marine cyanobacterium Lyngbya majuscula. The reproducibility of isolating bioactive natural products is a critical factor in advancing drug discovery and development. This document summarizes quantitative data from primary literature, presents detailed experimental protocols, and visualizes the isolation workflow to aid researchers in evaluating and potentially replicating these methods.

Comparative Analysis of this compound Isolation Protocols

Two primary studies have reported the successful isolation of this compound. The following table summarizes the key quantitative parameters from each protocol, offering a side-by-side comparison to assess the consistency and reproducibility of the methods.

ParameterGallimore et al., 2011[1][2]Wright et al., 2010[3]
Source Organism Lyngbya majusculaLyngbya majuscula
Collection Location Alotau Bay, Papua New GuineaGrenada
Biomass (Dry Weight) ~138 gNot explicitly stated for this compound isolation
Initial Extraction Solvent CH₂Cl₂/MeOH (2:1)Not explicitly stated, but cytotoxicity-guided fractionation was used.
Crude Extract Yield 3.05 gNot explicitly stated
Primary Fractionation Silica (B1680970) Gel Vacuum Liquid ChromatographyBioassay-guided fractionation (details not provided for this compound)
Secondary Purification Mega Bond RP18 Solid-Phase Extraction (SPE) cartridgesNot explicitly stated
Final Purification HPLC (Phenomenex Sphereclone 5µ ODS, 250x10 mm)Not explicitly stated
HPLC Mobile Phase 9:1 MeOH/H₂ONot explicitly stated
Final Yield of this compound 3.0 mgNot explicitly stated

Experimental Protocols

The following are detailed experimental methodologies for the key experiments cited in the literature for the isolation of this compound.

Protocol 1: Isolation of this compound from a Papua New Guinea Collection of Lyngbya majuscula[1][2]
  • Extraction: Approximately 138 g (dry weight) of the collected cyanobacterial mat was repeatedly extracted with a 2:1 mixture of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH) to yield 3.05 g of crude organic extract.

  • Initial Fractionation: The crude extract (3.0 g) was subjected to silica gel vacuum liquid chromatography. A stepwise gradient of increasing polarity was used, starting from 10% ethyl acetate (B1210297) (EtOAc) in hexanes to 100% MeOH. Fractions containing malyngamide-like compounds were identified by ¹H NMR spectroscopy.

  • Solid-Phase Extraction (SPE): The malyngamide-containing fractions were further chromatographed on Mega Bond RP18 SPE cartridges using a stepwise gradient from 80% MeOH in H₂O to 100% MeOH.

  • High-Performance Liquid Chromatography (HPLC): The fractions showing the presence of malyngamides by ¹H NMR profiling were purified by HPLC. A Phenomenex Sphereclone 5µ ODS column (250 x 10 mm) was used with an isocratic mobile phase of 9:1 MeOH/H₂O. This final purification step yielded 3.0 mg of this compound.

Protocol 2: Isolation of this compound from a Grenada Collection of Lyngbya majuscula[3]

The 2010 study by Wright et al. reported the isolation of this compound as part of a bioassay-guided fractionation to identify cytotoxic compounds. While a detailed, step-by-step protocol for this compound specifically was not provided, the general approach involved:

  • Extraction and Bioassay-Guided Fractionation: The crude extract of Lyngbya majuscula was fractionated based on the cytotoxic activity of the fractions against NCI-H460 human lung tumor and neuro-2a cancer cell lines.

  • Isolation of Malyngamides: This process led to the isolation of two new epimers of malyngamide C, along with several known malyngamides, including this compound. The study confirmed the structure of the isolated this compound.

Experimental Workflow Visualization

The following diagram illustrates the experimental workflow for the isolation and purification of this compound as described by Gallimore et al., 2011.

MalyngamideK_Isolation start Lyngbya majuscula Biomass (~138g dry wt) extraction Extraction with CH2Cl2/MeOH (2:1) start->extraction crude_extract Crude Organic Extract (3.05g) extraction->crude_extract vlc Silica Gel Vacuum Liquid Chromatography (Hexane/EtOAc to 100% MeOH gradient) crude_extract->vlc malyngamide_fractions Malyngamide-Containing Fractions (Identified by 1H NMR) vlc->malyngamide_fractions spe Mega Bond RP18 Solid-Phase Extraction (80% MeOH/H2O to 100% MeOH gradient) malyngamide_fractions->spe hplc_fractions Malyngamide-Rich Fractions (Identified by 1H NMR) spe->hplc_fractions hplc Final Purification by HPLC (Phenomenex Sphereclone 5µ ODS, 9:1 MeOH/H2O) hplc_fractions->hplc final_product This compound (3.0 mg) hplc->final_product

Caption: Workflow for this compound Isolation.

Discussion on Reproducibility

The available literature indicates that the isolation of this compound from Lyngbya majuscula is achievable, with two independent studies successfully identifying the compound. However, a direct comparison of the reproducibility is challenging due to the differing levels of detail provided in the publications.

The study by Gallimore et al. (2011) provides a comprehensive and detailed protocol that appears to be reproducible, given the specific quantities, solvent systems, and chromatographic media described. The reported yield of 3.0 mg from approximately 138 g of dry biomass provides a quantitative benchmark for researchers attempting to replicate this isolation.

The work by Wright et al. (2010) confirms the presence of this compound in Lyngbya majuscula from a different geographical location (Grenada), which suggests that the production of this metabolite is not strictly limited to a specific region. However, the lack of a detailed isolation protocol for this compound in this publication makes a direct methodological comparison and a robust assessment of reproducibility difficult. The focus of this earlier study was on the bioactivity of a range of isolated malyngamides.

References

Safety Operating Guide

Personal protective equipment for handling Malyngamide K

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Malyngamide K

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety and logistical information for the handling and disposal of this compound, a natural product isolated from the marine cyanobacterium Lyngbya majuscula.[1][2] Given the cytotoxic properties observed in related malyngamide compounds, stringent adherence to these protocols is essential to ensure personnel safety and prevent environmental contamination.[3][4][5]

Hazard Assessment
Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound, particularly when handling the pure compound or concentrated solutions. The recommended PPE level is comparable to EPA Level C for known airborne substances.[7][8]

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved half-mask or full-face air-purifying respirator with organic vapor cartridges and P100 particulate filters.To prevent inhalation of aerosols or fine powders.
Hand Protection Double-gloving with nitrile or latex gloves. Outer gloves should be chemical-resistant.To prevent dermal absorption. Contaminated gloves must be disposed of immediately.
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.
Protective Clothing A disposable, chemical-resistant laboratory coat or coveralls.To prevent contamination of personal clothing.
Footwear Closed-toe shoes. Chemical-resistant shoe covers should be used in areas of potential spills.To protect against spills.
Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure all necessary PPE is available and in good condition.

    • Work should be conducted in a designated area, preferably within a certified chemical fume hood.

    • Have a spill kit readily accessible. The kit should contain absorbent materials, appropriate deactivating agents (e.g., 10% bleach solution), and waste disposal bags.

  • Handling:

    • When weighing the solid compound, do so within the fume hood to minimize the risk of inhalation.

    • For creating solutions, add the solvent to the solid this compound slowly to avoid splashing.

    • Clearly label all containers with the compound name, concentration, date, and hazard warnings.

  • Post-Handling:

    • Decontaminate all work surfaces with a suitable cleaning agent (e.g., 10% bleach solution followed by 70% ethanol).

    • Carefully remove and dispose of all single-use PPE in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.

Waste TypeDisposal Procedure
Solid this compound Collect in a clearly labeled, sealed container for hazardous chemical waste.
Solutions containing this compound Collect in a sealed, labeled container for hazardous liquid waste. Do not pour down the drain.
Contaminated Labware (e.g., pipette tips, vials) Place in a designated hazardous waste container lined with a plastic bag.
Contaminated PPE Dispose of in a sealed bag within the hazardous waste stream.

All waste must be disposed of in accordance with institutional, local, and national environmental regulations for hazardous chemical waste.

Emergency Procedures
Emergency SituationAction
Skin Contact Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an absorbent material. Decontaminate the area with a 10% bleach solution. Collect all contaminated materials in a sealed container for hazardous waste disposal.

Visual Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_post 3. Post-Handling cluster_disposal 4. Waste Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood prep_spill Ready Spill Kit prep_hood->prep_spill weigh Weigh Solid prep_spill->weigh dissolve Prepare Solution weigh->dissolve labeling Label Container dissolve->labeling decon Decontaminate Surfaces labeling->decon collect_solid Collect Solid Waste labeling->collect_solid collect_liquid Collect Liquid Waste labeling->collect_liquid dispose_ppe Dispose of PPE decon->dispose_ppe wash Wash Hands dispose_ppe->wash dispose_final Dispose via HazWaste Protocol collect_solid->dispose_final collect_liquid->dispose_final

Caption: Workflow for the safe handling of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。